Product packaging for Phenylsilane-d3(Cat. No.:)

Phenylsilane-d3

Cat. No.: B15293124
M. Wt: 111.23 g/mol
InChI Key: PARWUHTVGZSQPD-UKDQJQFQSA-N
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Description

Phenylsilane-d3 is a useful research compound. Its molecular formula is C6H8Si and its molecular weight is 111.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8Si B15293124 Phenylsilane-d3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8Si

Molecular Weight

111.23 g/mol

IUPAC Name

trideuterio(phenyl)silane

InChI

InChI=1S/C6H8Si/c7-6-4-2-1-3-5-6/h1-5H,7H3/i7D3

InChI Key

PARWUHTVGZSQPD-UKDQJQFQSA-N

Isomeric SMILES

[2H][Si]([2H])([2H])C1=CC=CC=C1

Canonical SMILES

C1=CC=C(C=C1)[SiH3]

Origin of Product

United States

Foundational & Exploratory

Synthesis and Isotopic Labeling of Phenylsilane-d3: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Phenylsilane-d3 (C₆H₅SiD₃), a valuable deuterated organosilane reagent. This document details the primary synthetic methodologies, including experimental protocols, and presents key quantitative data. Furthermore, it offers insights into the characterization of the final product and outlines alternative synthetic strategies.

Introduction

This compound is an isotopically labeled variant of phenylsilane where the three hydrogen atoms attached to the silicon atom are replaced with deuterium. This modification makes it a powerful tool in various scientific disciplines. In pharmaceutical research and drug development, deuterated compounds are used to investigate metabolic pathways and to potentially enhance the pharmacokinetic profiles of drug candidates through the kinetic isotope effect. For material scientists, this compound serves as a precursor for deuterated silicon-containing polymers and materials with unique properties. In mechanistic organic chemistry, it is employed to probe reaction mechanisms involving hydride transfer.

This guide focuses on the most common and efficient methods for preparing this compound, providing researchers with the necessary information to synthesize this important compound in a laboratory setting.

Primary Synthesis and Isotopic Labeling Methodology

The most widely adopted strategy for the synthesis of this compound is a two-step process. The first step involves the formation of a trialkoxyphenylsilane precursor via a Grignard reaction. The second, crucial step is the reduction of this precursor using a deuterated reducing agent to introduce the deuterium atoms.

Step 1: Synthesis of Phenyltriethoxysilane (C₆H₅Si(OEt)₃)

The initial step is the synthesis of phenyltriethoxysilane, which serves as the immediate precursor to the final deuterated product. This is typically achieved through the reaction of a phenyl Grignard reagent with tetraethyl orthosilicate (TEOS).

Experimental Protocol:

  • Materials: Magnesium turnings, iodine crystal (as initiator), bromobenzene, anhydrous diethyl ether or tetrahydrofuran (THF), tetraethyl orthosilicate (TEOS).

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A crystal of iodine is added to activate the magnesium surface.

    • Anhydrous diethyl ether or THF is added to cover the magnesium.

    • A solution of bromobenzene in anhydrous diethyl ether or THF is added dropwise from the dropping funnel to initiate the Grignard reaction. The reaction is typically initiated with gentle heating.

    • Once the reaction has started (indicated by a color change and gentle refluxing), the remaining bromobenzene solution is added at a rate that maintains a steady reflux.

    • After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of phenylmagnesium bromide.

    • The Grignard solution is then cooled to 0 °C in an ice bath.

    • A solution of tetraethyl orthosilicate (TEOS) in anhydrous diethyl ether or THF is added dropwise to the stirred Grignard reagent.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours or overnight.

    • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The crude phenyltriethoxysilane is purified by vacuum distillation.

Step 2: Reduction of Phenyltriethoxysilane with Lithium Aluminum Deuteride (LiAlD₄)

This step introduces the deuterium atoms into the molecule. The phenyltriethoxysilane is reduced using the powerful deuterated reducing agent, lithium aluminum deuteride. This method is highly effective and leads to high levels of isotopic enrichment.[1]

Experimental Protocol:

  • Materials: Phenyltriethoxysilane, lithium aluminum deuteride (LiAlD₄), anhydrous diethyl ether or THF.

  • Procedure:

    • A flame-dried, three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • A suspension of lithium aluminum deuteride (LiAlD₄) in anhydrous diethyl ether or THF is prepared in the flask and cooled to 0 °C.

    • A solution of phenyltriethoxysilane in anhydrous diethyl ether or THF is added dropwise from the dropping funnel to the stirred LiAlD₄ suspension.

    • After the addition is complete, the reaction mixture is slowly warmed to room temperature and then refluxed for several hours to ensure complete reduction.

    • The reaction is carefully quenched by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water, while cooling in an ice bath.

    • The resulting granular precipitate of aluminum salts is filtered off and washed with diethyl ether.

    • The combined filtrate is dried over anhydrous magnesium sulfate.

    • The solvent is carefully removed by distillation at atmospheric pressure.

    • The final product, this compound, is purified by fractional distillation.

Alternative Synthesis Methodology

An alternative route to this compound involves the direct reduction of a halophenylsilane, such as trichlorophenylsilane, with a deuterated reducing agent.

Reduction of Trichlorophenylsilane

This method offers a more direct route to the final product, bypassing the Grignard reaction step.

Experimental Protocol:

  • Materials: Trichlorophenylsilane (C₆H₅SiCl₃), lithium aluminum deuteride (LiAlD₄), anhydrous diethyl ether or diglyme.

  • Procedure:

    • In a similar setup as described in section 2.2, a solution of trichlorophenylsilane in anhydrous diethyl ether or diglyme is added dropwise to a stirred suspension of lithium aluminum deuteride at 0 °C.

    • Following the addition, the reaction mixture is allowed to warm to room temperature and then refluxed for a specified period.

    • The work-up and purification procedures are similar to those described for the reduction of phenyltriethoxysilane.[2]

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and properties of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₆H₅D₃Si
Molecular Weight 111.23 g/mol
Exact Mass 111.058357 Da[1]
Appearance Colorless liquid
Boiling Point ~120 °C (similar to Phenylsilane)
Density ~0.877 g/cm³ (similar to Phenylsilane)

Table 2: Typical Reaction Parameters and Outcomes

ParameterStep 1: Grignard ReactionStep 2: Reduction with LiAlD₄Alternative: Reduction of C₆H₅SiCl₃
Key Reagents Phenylmagnesium bromide, TEOSPhenyltriethoxysilane, LiAlD₄Trichlorophenylsilane, LiAlD₄
Solvent Anhydrous Diethyl Ether/THFAnhydrous Diethyl Ether/THFAnhydrous Diethyl Ether/Diglyme
Typical Yield 70-90% (for Phenyltriethoxysilane)60-80%Variable
Isotopic Enrichment N/A>99%[1]>98%

Mandatory Visualizations

The following diagrams illustrate the synthetic pathways and experimental workflow for the preparation of this compound.

Synthesis_Workflow cluster_primary Primary Synthesis Pathway Start Starting Materials (Bromobenzene, Mg, TEOS) Grignard Step 1: Grignard Reaction (Formation of PhMgBr and reaction with TEOS) Start->Grignard Precursor Intermediate: Phenyltriethoxysilane (C₆H₅Si(OEt)₃) Grignard->Precursor Purification (Vacuum Distillation) Reduction Step 2: Reduction (with LiAlD₄) Precursor->Reduction Product Final Product: This compound (C₆H₅SiD₃) Reduction->Product Purification (Fractional Distillation)

Caption: Workflow for the primary synthesis of this compound.

Alternative_Synthesis cluster_alternative Alternative Synthesis Pathway Start_Alt Starting Material (Trichlorophenylsilane) Reduction_Alt Direct Reduction (with LiAlD₄) Start_Alt->Reduction_Alt Product_Alt Final Product: This compound (C₆H₅SiD₃) Reduction_Alt->Product_Alt Purification (Distillation)

Caption: Workflow for the alternative synthesis of this compound.

Characterization

The successful synthesis and isotopic labeling of this compound can be confirmed using a variety of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum of this compound will show the characteristic aromatic proton signals of the phenyl group. Crucially, the signal corresponding to the Si-H protons (typically a singlet around 4.2-4.4 ppm in phenylsilane) will be absent or significantly diminished, confirming the replacement of hydrogen with deuterium.

    • ²H NMR (Deuterium NMR): A signal corresponding to the Si-D bond will be present, providing direct evidence of deuteration.

    • ¹³C NMR: The spectrum will show the signals for the carbon atoms of the phenyl group.

    • ²⁹Si NMR: A shift in the silicon resonance compared to non-deuterated phenylsilane can be observed due to the isotope effect.

  • Mass Spectrometry (MS): Mass spectrometry is a definitive technique for confirming the incorporation of deuterium. The molecular ion peak in the mass spectrum of this compound will be observed at an m/z value corresponding to the mass of the deuterated molecule (approximately 111.06 amu), which is three mass units higher than that of unlabeled phenylsilane (approximately 108.04 amu). The isotopic distribution of the molecular ion peak can be used to determine the level of isotopic enrichment.

  • Infrared (IR) Spectroscopy: The characteristic Si-H stretching vibration (typically around 2100-2200 cm⁻¹) of phenylsilane will be replaced by a lower frequency Si-D stretching vibration (around 1550-1650 cm⁻¹) in this compound.

Conclusion

This technical guide has detailed the primary and alternative methods for the synthesis and isotopic labeling of this compound. The two-step approach, involving a Grignard reaction to form phenyltriethoxysilane followed by reduction with lithium aluminum deuteride, is a reliable and high-yielding method for producing this compound with high isotopic purity. The provided experimental protocols and data serve as a valuable resource for researchers in the fields of drug development, materials science, and organic chemistry, enabling the effective utilization of this important deuterated reagent in their respective studies.

References

Phenylsilane-d3: A Technical Overview of its Properties and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the key chemical properties of Phenylsilane-d3, a deuterated organosilane compound. It also outlines a common experimental protocol for its synthesis, offering a valuable resource for researchers in various fields, including medicinal chemistry and materials science.

Quantitative Data Summary

The fundamental molecular properties of this compound are summarized in the table below. These values are essential for stoichiometric calculations, analytical characterization, and interpretation of experimental results.

PropertyValueReferences
Molecular Formula C₆H₅D₃Si[1][2]
C₆D₃H₅Si[3][4][5]
Molecular Weight 111.23 g/mol [1][2][6]
111.232 g/mol [3][4][5]
IUPAC Name trideuterio(phenyl)silane[2][4][6]
CAS Number 18164-03-9[1][3][4]

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving a Grignard reaction followed by reduction with a deuterated reducing agent. This method allows for high isotopic enrichment.[2]

Step 1: Grignard Reaction

  • Objective: To form the phenyl-silicon bond.

  • Procedure: Phenylmagnesium bromide (PhMgBr) is reacted with tetraethyl orthosilicate (Si(OEt)₄). This reaction results in the formation of Phenyltriethoxysilane (PhSi(OEt)₃).

Step 2: Reduction

  • Objective: To introduce the deuterium atoms.

  • Procedure: The Phenyltriethoxysilane (PhSi(OEt)₃) produced in the first step is then treated with lithium aluminum deuteride (LiAlD₄). This reduction step replaces the ethoxy groups with deuterium atoms, yielding the final product, this compound (C₆H₅SiD₃).[2]

Visualization of the Synthetic Pathway

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis_of_Phenylsilane_d3 Reactant1 Phenylmagnesium bromide (PhMgBr) Intermediate Phenyltriethoxysilane (PhSi(OEt)3) Reactant1->Intermediate Grignard Reaction Reactant2 Tetraethyl orthosilicate (Si(OEt)4) Reactant2->Intermediate Product This compound (C6H5SiD3) Intermediate->Product Reduction ReducingAgent Lithium aluminum deuteride (LiAlD4) ReducingAgent->Product

Synthetic pathway of this compound.

References

An In-depth Technical Guide to Trideuterio(phenyl)silane (Phenylsilane-d3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trideuterio(phenyl)silane, systematically known by its IUPAC name trideuterio(phenyl)silane , is an isotopically labeled organosilicon compound with the chemical formula C₆H₅SiD₃.[1][2][3] This deuterated analog of phenylsilane serves as a valuable tool in mechanistic studies, particularly in reactions involving hydride or hydrogen transfer, due to the significant kinetic isotope effect (KIE) exhibited by the carbon-deuterium bond compared to the carbon-hydrogen bond. Its applications span from fundamental organometallic chemistry to the elucidation of enzymatic reaction mechanisms. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an examination of its utility in mechanistic studies, specifically in the reduction of phosphine oxides.

Chemical and Physical Properties

The introduction of three deuterium atoms in place of hydrogen on the silicon atom subtly alters the physicochemical properties of phenylsilane. While experimentally determined data for the deuterated compound are scarce, estimations based on its non-deuterated counterpart and general isotopic trends provide valuable insights.

PropertyValueSource
IUPAC Name trideuterio(phenyl)silane[1][2][3]
Synonyms Phenylsilane-d3, PhSiD₃[4]
CAS Number 18164-03-9[5]
Molecular Formula C₆H₅D₃Si[1][2]
Molecular Weight 111.23 g/mol [2][3]
Exact Mass 111.058357 Da[2][3]
Boiling Point 120 °C (estimated for C₆H₅SiH₃)[6]
Density 0.877 g/mL at 25 °C (for C₆H₅SiH₃)[7]
Refractive Index n20/D 1.510 (for C₆H₅SiH₃)

Synthesis of Trideuterio(phenyl)silane

The most common and efficient method for the synthesis of trideuterio(phenyl)silane involves a two-step process starting from a suitable silicon precursor, followed by reduction with a deuterated reducing agent.[2]

Experimental Protocol

Step 1: Synthesis of Phenyltriethoxysilane

This step involves the Grignard reaction between phenylmagnesium bromide and tetraethoxysilane (TEOS).

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen) is charged with magnesium turnings.

  • Grignard Reagent Formation: Anhydrous diethyl ether is added to the flask, followed by the dropwise addition of bromobenzene to initiate the formation of phenylmagnesium bromide. The reaction is typically exothermic and may require external cooling to maintain a gentle reflux.

  • Reaction with TEOS: Once the Grignard reagent formation is complete, a solution of tetraethoxysilane in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction mixture is then heated to reflux for several hours to ensure complete reaction.

  • Work-up and Purification: After cooling to room temperature, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude phenyltriethoxysilane is then purified by vacuum distillation.

Step 2: Reduction to Trideuterio(phenyl)silane

The purified phenyltriethoxysilane is then reduced using lithium aluminum deuteride (LiAlD₄) to introduce the deuterium atoms.

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere is charged with a suspension of lithium aluminum deuteride in anhydrous diethyl ether or tetrahydrofuran.

  • Addition of Phenyltriethoxysilane: A solution of phenyltriethoxysilane in the same anhydrous solvent is added dropwise to the LiAlD₄ suspension at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours.

  • Work-up and Purification: The reaction is cautiously quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water, all while maintaining a low temperature with an ice bath. The resulting precipitate is filtered off, and the organic layer is separated from the filtrate. The organic phase is dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed by distillation. The final product, trideuterio(phenyl)silane, is purified by fractional distillation under reduced pressure.

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the phenyl protons, typically in the range of 7.0-7.6 ppm. The characteristic signal for the Si-H protons in phenylsilane (around 4.2 ppm) will be absent.

  • ¹³C NMR: The carbon NMR spectrum will display peaks for the aromatic carbons. The chemical shifts are not expected to be significantly different from those of phenylsilane.

  • ²⁹Si NMR: The silicon-29 NMR spectrum will show a characteristic shift for the silicon atom bonded to a phenyl group and three deuterium atoms. The coupling to deuterium (a spin-1 nucleus) will result in a multiplet, the pattern of which will depend on the relaxation times and the coupling constant.

  • IR Spectroscopy: The most significant difference in the infrared spectrum compared to phenylsilane will be the absence of the strong Si-H stretching vibration (typically around 2100-2200 cm⁻¹) and the appearance of the Si-D stretching vibration at a lower frequency (approximately 1550-1600 cm⁻¹) due to the heavier mass of deuterium.[8]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the mass of C₆H₅D₃Si (m/z = 111.06).[3] The fragmentation pattern can provide further structural information.

Application in Mechanistic Studies: Reduction of Phosphine Oxides

A significant application of trideuterio(phenyl)silane is in the investigation of reaction mechanisms, particularly through the study of the kinetic isotope effect (KIE). The reduction of tertiary phosphine oxides to the corresponding phosphines is a synthetically important reaction, and the use of deuterated silanes has provided crucial insights into its mechanism.

The reaction is believed to proceed through a transition state involving the transfer of a hydride (or deuteride) from the silicon atom to the phosphorus atom. By comparing the rate of reaction of a phosphine oxide with phenylsilane versus trideuterio(phenyl)silane, a primary kinetic isotope effect (kH/kD) can be determined. A kH/kD value significantly greater than 1 indicates that the Si-H (or Si-D) bond is broken in the rate-determining step of the reaction.

Experimental Protocol for a Kinetic Isotope Effect Study
  • Reaction Setup: Two parallel reactions are set up under identical conditions (concentration, temperature, solvent) in an inert atmosphere. One reaction contains the phosphine oxide substrate and phenylsilane, while the other contains the same substrate and trideuterio(phenyl)silane.

  • Monitoring the Reaction: The progress of each reaction is monitored over time by a suitable analytical technique, such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or NMR spectroscopy, by measuring the disappearance of the reactant or the appearance of the product.

  • Data Analysis: The rate constants for both the non-deuterated (kH) and deuterated (kD) reactions are determined from the kinetic data. The kinetic isotope effect is then calculated as the ratio kH/kD.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the synthesis of trideuterio(phenyl)silane and the workflow for a kinetic isotope effect study.

G cluster_synthesis Synthesis of Trideuterio(phenyl)silane Bromobenzene Bromobenzene Grignard Reagent Phenylmagnesium bromide Bromobenzene->Grignard Reagent + Mg Magnesium Magnesium Magnesium->Grignard Reagent TEOS Tetraethoxysilane Phenyltriethoxysilane Phenyltriethoxysilane TEOS->Phenyltriethoxysilane Grignard Reagent->Phenyltriethoxysilane + TEOS Phenylsilane_d3 Trideuterio(phenyl)silane Phenyltriethoxysilane->Phenylsilane_d3 + LiAlD4 LiAlD4 Lithium Aluminum Deuteride LiAlD4->Phenylsilane_d3

Caption: Synthetic pathway for trideuterio(phenyl)silane.

G cluster_kie Kinetic Isotope Effect Experimental Workflow Reaction_H Reaction with Phenylsilane Monitoring_H Monitor Reaction Progress (kH) Reaction_H->Monitoring_H Reaction_D Reaction with Trideuterio(phenyl)silane Monitoring_D Monitor Reaction Progress (kD) Reaction_D->Monitoring_D Analysis Calculate KIE (kH / kD) Monitoring_H->Analysis Monitoring_D->Analysis

Caption: Workflow for a kinetic isotope effect study.

Conclusion

Trideuterio(phenyl)silane is a powerful tool for probing reaction mechanisms, offering valuable insights that are not readily obtainable through other methods. Its synthesis, while requiring careful handling of air- and moisture-sensitive reagents, is straightforward. The data and protocols presented in this guide are intended to provide researchers, scientists, and drug development professionals with the necessary information to effectively utilize this important isotopically labeled compound in their work. The study of the kinetic isotope effect using trideuterio(phenyl)silane continues to be a cornerstone in the elucidation of complex chemical and biological transformations.

References

High-Purity Phenylsilane-d3: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phenylsilane-d3 (trideuterio(phenyl)silane) is a deuterated organosilane compound of significant interest to the pharmaceutical and materials science industries. Its applications range from a reducing agent in organic synthesis to a component in mechanistic studies and the development of deuterated active pharmaceutical ingredients (APIs). The substitution of protium with deuterium at the silicon atom can impart a kinetic isotope effect, leading to altered reaction rates and metabolic pathways, a property of considerable value in drug development. This technical guide provides an in-depth overview of commercially available high-purity this compound, including a comparative summary of suppliers, and detailed experimental protocols for its synthesis and quality control.

Commercial Suppliers of High-Purity this compound

The procurement of high-purity this compound is critical for ensuring the reliability and reproducibility of experimental results. Several commercial suppliers offer this compound, often with varying specifications for chemical and isotopic purity. Below is a summary of key suppliers and their product offerings. Researchers are advised to request certificates of analysis for the most current and lot-specific data.

Table 1: Commercial Supplier Data for High-Purity this compound

SupplierProduct NumberCAS NumberMolecular FormulaIsotopic PurityChemical PurityAvailable Quantities
Toronto Research Chemicals (TRC) via LGC Standards and CymitQuimicaTRC-P46831218164-03-9C₆D₃H₅Si>99 atom % D (stated by some distributors)Not explicitly stated100 mg
Clearsynth CS-T-9594618164-03-9C₆H₅D₃SiNot explicitly statedNot explicitly statedInquire for details
Vulcanchem VC2042992918164-03-9C₆H₅D₃Si>99% (as verified by MedChemExpress)[1]Not explicitly statedInquire for details

Note: The information in this table is based on publicly available data and may not be exhaustive. Purity and availability are subject to change and should be confirmed with the supplier.

Experimental Protocols

Synthesis of this compound

The most common synthetic route to this compound involves a two-step process: the formation of an intermediate followed by reduction with a deuterium source.[1]

Step 1: Synthesis of Phenyltriethoxysilane (Intermediate)

This step involves a Grignard reaction between phenylmagnesium bromide and tetraethoxysilane.

  • Materials:

    • Magnesium turnings

    • Anhydrous diethyl ether

    • Bromobenzene

    • Tetraethoxysilane (TEOS)

    • Anhydrous toluene

    • Iodine crystal (as initiator)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the magnesium turnings and a crystal of iodine.

    • Add a small amount of a solution of bromobenzene in anhydrous diethyl ether to initiate the Grignard reaction.

    • Once the reaction has started, add the remaining bromobenzene solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of phenylmagnesium bromide.

    • Cool the reaction mixture to 0 °C and add a solution of tetraethoxysilane in anhydrous toluene dropwise.

    • After the addition, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours.

    • Cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude phenyltriethoxysilane by vacuum distillation.

Step 2: Reduction of Phenyltriethoxysilane to this compound

The intermediate is reduced using a powerful deuterating agent, typically Lithium Aluminum Deuteride (LiAlD₄).

  • Materials:

    • Phenyltriethoxysilane

    • Anhydrous tetrahydrofuran (THF)

    • Lithium aluminum deuteride (LiAlD₄)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a solution of phenyltriethoxysilane in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully and portion-wise, add lithium aluminum deuteride to the stirred solution. Caution: The reaction is highly exothermic and liberates flammable hydrogen gas.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

    • Monitor the reaction progress by thin-layer chromatography or gas chromatography.

    • Upon completion, cautiously quench the reaction by the dropwise addition of ethyl acetate, followed by a saturated aqueous solution of sodium sulfate.

    • Filter the resulting suspension and wash the solid residue with THF.

    • Combine the filtrate and washings, and remove the solvent under reduced pressure.

    • Purify the crude this compound by fractional distillation under reduced pressure.

Quality Control of High-Purity this compound

Ensuring the chemical and isotopic purity of this compound is paramount for its application in research and drug development. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

1. Isotopic Purity Determination by ¹H and ²H NMR Spectroscopy

  • Objective: To determine the percentage of deuterium incorporation at the silicon atom.

  • Sample Preparation:

    • Accurately weigh a small amount of the this compound sample (typically 5-10 mg).

    • Dissolve the sample in a deuterated solvent that does not have signals overlapping with the analyte, such as chloroform-d (CDCl₃) or benzene-d6 (C₆D₆).

  • ¹H NMR Protocol:

    • Instrument: 400 MHz or higher NMR spectrometer.

    • Parameters:

      • Acquire a standard proton NMR spectrum.

      • The signal corresponding to the Si-H protons in any residual non-deuterated Phenylsilane will appear as a singlet.

      • Integrate this signal relative to the aromatic protons of the phenyl group. The theoretical integral ratio of SiH₃ to the phenyl group is 3:5. A significantly smaller integral for the Si-H protons indicates high deuterium incorporation.

  • ²H (Deuterium) NMR Protocol:

    • Instrument: NMR spectrometer equipped with a deuterium probe.

    • Parameters:

      • Acquire a deuterium NMR spectrum.

      • A single resonance corresponding to the Si-D bond will be observed.

      • The presence of a strong signal confirms the incorporation of deuterium. Quantitative analysis can be performed by comparing the integral of the Si-D signal to an internal standard of known concentration.

2. Chemical Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To identify and quantify any chemical impurities in the this compound sample.

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample in a volatile organic solvent such as hexane or dichloromethane.

  • GC-MS Protocol:

    • Gas Chromatograph (GC) Conditions:

      • Column: A non-polar capillary column (e.g., DB-1 or equivalent).

      • Injector Temperature: 250 °C.

      • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to separate components with different boiling points.

      • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI).

      • Mass Range: Scan a mass range appropriate for this compound and potential impurities (e.g., m/z 30-300).

  • Data Analysis:

    • The retention time of the major peak will correspond to this compound.

    • The mass spectrum of the major peak should show the expected molecular ion (m/z 111 for C₆H₅SiD₃) and fragmentation pattern.

    • Any other peaks in the chromatogram represent impurities. The area of each peak can be used to estimate the relative concentration of each component, thus determining the chemical purity.

Visualizations

procurement_workflow cluster_procurement Procurement cluster_qc Quality Control cluster_application Application Identify Suppliers Identify Suppliers Request Quotes & CoAs Request Quotes & CoAs Identify Suppliers->Request Quotes & CoAs Gather preliminary data Select Supplier Select Supplier Request Quotes & CoAs->Select Supplier Compare purity, price, lead time Place Order Place Order Select Supplier->Place Order Receiving & Inspection Receiving & Inspection Place Order->Receiving & Inspection Material receipt NMR Analysis NMR Analysis Receiving & Inspection->NMR Analysis Verify isotopic purity GC-MS Analysis GC-MS Analysis Receiving & Inspection->GC-MS Analysis Verify chemical purity Approve/Reject Approve/Reject NMR Analysis->Approve/Reject GC-MS Analysis->Approve/Reject Approve/Reject->Identify Suppliers If rejected Use in R&D Use in R&D Approve/Reject->Use in R&D If approved

Caption: Workflow for procurement and quality control of high-purity this compound.

synthesis_pathway Phenylmagnesium Bromide Phenylmagnesium Bromide Phenyltriethoxysilane Phenyltriethoxysilane Phenylmagnesium Bromide->Phenyltriethoxysilane Grignard Reaction Tetraethoxysilane Tetraethoxysilane Tetraethoxysilane->Phenyltriethoxysilane This compound This compound Phenyltriethoxysilane->this compound Reduction Lithium Aluminum Deuteride Lithium Aluminum Deuteride Lithium Aluminum Deuteride->this compound

Caption: Synthetic pathway for this compound.

References

Phenylsilane-d3: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safe handling, storage, and application of Phenylsilane-d3. This deuterated organosilane is a valuable reagent in organic synthesis, particularly in mechanistic studies and as a reducing agent. This guide consolidates critical safety data, outlines experimental protocols, and provides a visualization of a key reaction mechanism.

Safety Data Sheet and Handling Precautions

Hazard Identification

Phenylsilane is a highly flammable liquid and vapor. It is harmful if swallowed or inhaled and causes skin and serious eye irritation.[1] It may also cause respiratory irritation. Phenylsilane reacts with water to release flammable gases.[2][3]

GHS Hazard Pictograms:

  • GHS02: Flammable [1]

  • GHS07: Harmful/Irritant [1]

Signal Word: Danger[1][3]

Hazard Statements:

  • H225: Highly flammable liquid and vapor.[1][2]

  • H261: In contact with water releases flammable gas.[2]

  • H302 + H332: Harmful if swallowed or if inhaled.[1][4][5]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[1][2][4]

  • P231 + P232: Handle and store contents under inert gas. Protect from moisture.[2][6]

  • P240: Ground and bond container and receiving equipment.[1][2]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][4][5][6]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][6]

  • P403 + P235: Store in a well-ventilated place. Keep cool.[1][2]

Quantitative Data
PropertyValueReference
Molecular Formula C₆H₅D₃Si[6]
Molecular Weight 111.23 g/mol [6]
CAS Number 18164-03-9[7][8]
Boiling Point 120 °C (for Phenylsilane)[9][10]
Flash Point 8 °C (for Phenylsilane)[10]
Density 0.877 g/cm³ (for Phenylsilane)[10]
First-Aid Measures
  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, seek medical advice.[1]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.[1][2][3]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical advice/attention.[1][3]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][2][6]

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, water fog, foam, carbon dioxide, or dry chemical.[1] Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: Highly flammable liquid and vapor. Vapors may form explosive mixtures with air. In contact with water, it releases flammable gases.[3] Hazardous combustion products include carbon oxides, silicon oxides, and hydrogen.[1][3]

  • Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[1][3]

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Use only in a well-ventilated area. Keep away from ignition sources and use non-sparking tools.[1][3][6] Handle under an inert atmosphere (e.g., nitrogen or argon).[3][6] Ground all equipment to prevent static discharge.[1][3]

  • Storage: Store in a cool, dry, well-ventilated place away from heat and ignition sources.[1][6][9] Keep the container tightly closed and store under an inert atmosphere.[3][6] Protect from moisture.[3][6]

Personal Protective Equipment
  • Eye/Face Protection: Wear chemical safety goggles.[1]

  • Skin Protection: Wear chemically resistant gloves (e.g., neoprene or nitrile rubber) and protective clothing.[1]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH-approved respirator with an organic vapor cartridge.[1][6]

Experimental Protocols

This compound is primarily used as a deuterated reducing agent in organic synthesis and for mechanistic studies. Below are generalized protocols for its synthesis and a common application.

Synthesis of this compound

This compound can be synthesized from a suitable precursor, such as triethoxyphenylsilane, by reduction with a deuterated reducing agent like lithium aluminum deuteride (LiAlD₄).[11]

Methodology:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel under an inert atmosphere (e.g., argon), place a solution of triethoxyphenylsilane in an anhydrous ether (e.g., diethyl ether or THF).

  • Addition of Reducing Agent: Prepare a suspension of lithium aluminum deuteride in the same anhydrous ether and slowly add it to the triethoxyphenylsilane solution via the addition funnel at a controlled temperature (typically 0 °C to room temperature).

  • Reaction: Stir the reaction mixture at room temperature or gentle reflux for a specified period until the reaction is complete (monitored by TLC or GC-MS).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of a suitable quenching agent (e.g., ethyl acetate followed by water or a saturated aqueous solution of sodium sulfate) at 0 °C.

  • Workup: Filter the resulting mixture through a pad of celite, wash the filter cake with ether, and collect the filtrate. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain crude this compound.

  • Purification: Purify the crude product by distillation under reduced pressure.

Reduction of a Tertiary Phosphine Oxide

Phenylsilane is an effective reagent for the reduction of tertiary phosphine oxides to the corresponding phosphines, a reaction that proceeds with retention of configuration.[2]

Methodology:

  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve the tertiary phosphine oxide in an anhydrous, aprotic solvent (e.g., toluene or THF).

  • Addition of this compound: Add this compound to the solution. The stoichiometry may vary depending on the substrate, but an excess of the silane is often used.

  • Reaction Conditions: The reaction may be run at room temperature or require heating to reflux, depending on the reactivity of the phosphine oxide. Monitor the reaction progress by an appropriate analytical technique (e.g., ³¹P NMR spectroscopy or TLC).

  • Workup: Upon completion, the reaction mixture is typically concentrated under reduced pressure. The resulting residue, containing the desired phosphine and siloxane byproducts, can be purified by column chromatography on silica gel or by crystallization.

Reaction Mechanism Visualization

The following diagram illustrates the proposed mechanism for the formation of phenylsilane from the reaction of a phenyl radical with silane. This is a bimolecular radical substitution reaction that proceeds through a pentacoordinated silicon transition state.[1] The use of this compound in such studies allows for the elucidation of reaction mechanisms through kinetic isotope effects.

Phenylsilane_Formation Reactants Phenyl Radical (C₆H₅•) + Silane-d3 (SiD₄) TS [C₆H₅---Si(D)₃---D]• Pentacoordinated Transition State Reactants->TS Collision Products This compound (C₆H₅SiD₃) + Deuterium Radical (D•) TS->Products Bond Formation/Cleavage

Caption: Reaction mechanism for this compound formation.

References

Phenylsilane-d3: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Phenylsilane-d3. The information herein is critical for ensuring the integrity and reactivity of this compound in research and development applications, particularly in drug metabolism studies and as a reducing agent in sensitive chemical syntheses.

Core Stability Profile

This compound, the deuterated analog of Phenylsilane, is a colorless liquid that requires careful handling and storage to prevent degradation. While stable under recommended conditions, it is particularly sensitive to moisture and can be affected by heat, light, and incompatible materials. The substitution of deuterium for hydrogen at the silicon atom is known to alter reaction kinetics due to the kinetic isotope effect, which can also influence the compound's stability profile, potentially offering increased resistance to certain degradation pathways, such as radical-initiated decomposition.[1]

General Recommendations

Proper storage and handling are paramount to maintaining the quality of this compound. Key recommendations include:

  • Inert Atmosphere: Handle and store under an inert atmosphere, such as nitrogen or argon, to prevent contact with moisture and air.[2]

  • Controlled Temperature: Store in a cool, dry, and well-ventilated area. For long-term storage, refrigeration (below 5°C) in a sealed container is recommended to minimize decomposition.[1]

  • Moisture Prevention: this compound is highly sensitive to moisture and reacts violently with water.[2][3] All equipment and solvents must be scrupulously dried before use.

  • Light Protection: While specific photostability data is limited, it is good practice to store the compound in an amber or opaque container to protect it from light.

  • Avoid Incompatibilities: Keep away from strong oxidizing agents, strong acids, alkalis, metal salts, and precious metals.[1][2]

Quantitative Stability Data

Temperature (°C)Rate Constant (k)Reaction OrderReference
342 - 389Not specifiedSecond order--INVALID-LINK--

Note: This data pertains to monophenylsilane and should be used as an approximation for this compound. The deuterated compound may exhibit different decomposition kinetics.

Degradation Pathways

The primary degradation pathway for this compound is hydrolysis. In the presence of water, it rapidly decomposes to form silanols and hydrogen gas.

Hydrolysis: C₆H₅SiD₃ + 3H₂O → C₆H₅Si(OH)₃ + 3HD

In the absence of water, thermal decomposition at high temperatures can lead to the formation of various products through complex radical mechanisms. Studies on related siloxane polymers suggest that phenyl group migration and subsequent reactions can lead to the formation of benzene and cross-linked or cyclic siloxane structures.

Experimental Protocols

The following are generalized experimental protocols for assessing the stability of this compound. These should be adapted based on the specific analytical capabilities and the intended use of the compound.

Protocol 1: Hydrolytic Stability Assessment

Objective: To determine the rate of degradation of this compound in the presence of a controlled amount of moisture.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in a dry, aprotic solvent (e.g., anhydrous toluene) at a known concentration in a glovebox or under an inert atmosphere.

  • Moisture Introduction: Add a precise amount of water (e.g., as a solution in dry acetonitrile) to the this compound solution to achieve a target moisture level.

  • Incubation: Store the samples at a constant temperature (e.g., 25°C and 40°C).

  • Time Points: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

  • Analysis: Quench the reaction if necessary and analyze the concentration of the remaining this compound using a suitable analytical technique such as:

    • Gas Chromatography (GC): With a flame ionization detector (FID) or mass spectrometer (MS) to separate and quantify this compound and potential volatile degradation products.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ²H NMR can be used to monitor the disappearance of the Si-D protons and the appearance of new species.

  • Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics.

Protocol 2: Thermal Stability Assessment

Objective: To evaluate the stability of this compound at elevated temperatures in the absence of moisture.

Methodology:

  • Sample Preparation: Place a known amount of neat this compound into several small, flame-dried glass ampoules under an inert atmosphere.

  • Sealing: Seal the ampoules under vacuum or a positive pressure of inert gas.

  • Incubation: Place the sealed ampoules in ovens set at various elevated temperatures (e.g., 50°C, 75°C, 100°C).

  • Time Points: At predetermined time points (e.g., 1, 7, 14, 30 days), remove one ampoule from each temperature.

  • Analysis: Allow the ampoule to cool to room temperature. Open the ampoule in a controlled environment and dissolve the contents in a suitable dry solvent. Analyze the sample for the purity of this compound and the presence of any degradation products using GC-MS or NMR.

  • Data Analysis: Determine the percentage of this compound remaining at each time point and temperature to establish a thermal degradation profile.

Visualizations

The following diagrams illustrate key concepts related to the stability and handling of this compound.

G Factors Affecting this compound Stability cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors cluster_degradation Degradation Pathways cluster_control Control Measures Reactivity High Reactivity of Si-D Bonds Hydrolysis Hydrolysis Reactivity->Hydrolysis Thermal_Decomposition Thermal Decomposition Reactivity->Thermal_Decomposition Oxidation Oxidation Reactivity->Oxidation Moisture Moisture Moisture->Hydrolysis Heat Heat Heat->Thermal_Decomposition Light Light Oxygen Oxygen Oxygen->Oxidation Incompatible_Chemicals Incompatible Chemicals Incompatible_Chemicals->Hydrolysis Incompatible_Chemicals->Thermal_Decomposition Inert_Atmosphere Inert Atmosphere Inert_Atmosphere->Moisture Mitigates Inert_Atmosphere->Oxygen Mitigates Low_Temperature Low Temperature Storage Low_Temperature->Heat Mitigates Opaque_Container Opaque Container Opaque_Container->Light Mitigates Proper_Handling Proper Handling Proper_Handling->Incompatible_Chemicals Avoids

Caption: Factors influencing the stability of this compound.

G General Workflow for this compound Stability Testing Start Start Define_Conditions Define Storage Conditions (Temp, Humidity, Light) Start->Define_Conditions Prepare_Samples Prepare Samples (Under Inert Atmosphere) Define_Conditions->Prepare_Samples Store_Samples Store Samples under Defined Conditions Prepare_Samples->Store_Samples Time_Points Withdraw Aliquots at Time Points (t0, t1, t2...) Store_Samples->Time_Points Analysis Analyze Samples (GC-MS, NMR) Time_Points->Analysis Data_Evaluation Evaluate Data (Purity, Degradants) Analysis->Data_Evaluation End End Data_Evaluation->End

Caption: A generalized experimental workflow for assessing the stability of this compound.

References

Spectroscopic Data for Phenylsilane-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed overview of the expected spectroscopic data for Phenylsilane-d3 (trideuterio(phenyl)silane), a crucial isotopically labeled compound in materials science and synthetic chemistry. Due to the limited availability of direct experimental spectra for this compound, this document presents a comprehensive analysis based on the well-documented spectroscopic data of its non-deuterated analog, Phenylsilane, and the fundamental principles of isotope effects in NMR and IR spectroscopy. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the characterization of this deuterated organosilane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic and organometallic compounds. The substitution of hydrogen with deuterium at the silicon atom in this compound leads to predictable changes in the NMR spectra.

¹H NMR Spectroscopy

The most significant difference between the ¹H NMR spectra of Phenylsilane and this compound is the absence of the signal corresponding to the silyl protons (Si-H). In Phenylsilane, these protons typically appear as a singlet around δ 4.16 ppm.[1] In the spectrum of this compound, this signal will be absent. The aromatic proton signals will remain largely unaffected, though minor shifts due to the isotopic substitution on silicon may be observed.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound is expected to be very similar to that of Phenylsilane. The chemical shifts of the aromatic carbons will show negligible changes. A known ¹³C NMR spectrum of Phenylsilane in THF shows peaks at approximately δ 128.5, 130.5, 135.0, and 136.0 ppm. The primary difference will be the coupling of the ipso-carbon to deuterium instead of hydrogen. This will result in a change in the multiplicity of the ipso-carbon signal from a doublet (due to ¹J-coupling with ¹H) to a triplet (due to ¹J-coupling with ²H, which has a spin I=1). The coupling constant will be smaller by a factor of approximately 6.5 (the ratio of the gyromagnetic ratios of ¹H and ²H).

²⁹Si NMR Spectroscopy

The ²⁹Si NMR spectrum provides direct information about the silicon environment. For Phenylsilane, the ²⁹Si chemical shift is reported to be around -59.5 ppm. A small isotope effect is expected upon deuteration, leading to a slight upfield shift (to a more negative value) for this compound. The multiplicity of the signal will change from a quartet in Phenylsilane (coupled to three protons) to a septet in this compound (coupled to three deuterons). The ¹J(Si-D) coupling constant will be significantly smaller than the ¹J(Si-H) coupling constant.

Table 1: Summary of Expected NMR Spectroscopic Data for this compound

NucleusExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constant (J, Hz)
¹H (Aromatic)7.0 - 7.6Multiplet-
¹³C (Aromatic)128 - 136--
²⁹Si~ -60SeptetJ(Si-D) ≈ 30

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying functional groups in a molecule. The substitution of hydrogen with deuterium in the silyl group of this compound results in a significant and predictable shift in the vibrational frequencies associated with the Si-H bonds.

The stretching and bending vibrations of the Si-H bond in Phenylsilane give rise to characteristic absorption bands in the IR spectrum. The Si-H stretching vibration typically appears around 2140 cm⁻¹, while the Si-H bending (scissoring and rocking) vibrations are observed at lower wavenumbers.

Upon deuteration, the Si-D vibrational frequencies will shift to lower wavenumbers. This shift can be approximated by considering the change in the reduced mass of the Si-H and Si-D oscillators. The ratio of the frequencies is approximately proportional to the square root of the ratio of the reduced masses:

ν(Si-D) / ν(Si-H) ≈ √[μ(Si-H) / μ(Si-D)]

Using the atomic masses of Si (28), H (1), and D (2), the expected Si-D stretching frequency is calculated to be around 1550 cm⁻¹. Similarly, the Si-D bending vibrations will also shift to lower wavenumbers. The characteristic vibrations of the phenyl group will remain largely unchanged.

Table 2: Key IR Absorption Bands for Phenylsilane and Expected Bands for this compound

Vibrational ModePhenylsilane (cm⁻¹)This compound (Expected, cm⁻¹)
Si-H Stretch~2140-
Si-D Stretch-~1550
Si-H Bend~910, ~800-
Si-D Bend-~660, ~580
C-H Aromatic Stretch~3070~3070
C=C Aromatic Stretch~1590, ~1490~1590, ~1490
C-H Aromatic Bend~740, ~690~740, ~690

Experimental Protocols

The following are general protocols for obtaining NMR and IR spectra of this compound.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, or THF-d₈) in a standard 5 mm NMR tube.

  • Ensure the sample is homogeneous.

Instrument Parameters:

  • ¹H NMR: Acquire the spectrum on a 300 MHz or higher field spectrometer. Use a sufficient number of scans to achieve a good signal-to-noise ratio for the aromatic protons.

  • ¹³C NMR: Acquire the spectrum on a spectrometer operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz instrument). Use proton decoupling to simplify the spectrum. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

  • ²⁹Si NMR: Acquire the spectrum on a suitable spectrometer. Use of inverse-gated decoupling is recommended to obtain quantitative data and avoid NOE effects. A relaxation agent such as Cr(acac)₃ can be added to reduce the long relaxation times of the ²⁹Si nucleus.

IR Spectroscopy

Sample Preparation:

  • Neat Liquid: Place a drop of neat this compound between two KBr or NaCl plates.

  • Solution: Dissolve a small amount of this compound in a suitable solvent that has minimal absorption in the regions of interest (e.g., CCl₄ or CS₂). Use a liquid cell with an appropriate path length.

Instrument Parameters:

  • Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Collect a background spectrum of the empty sample holder (or the solvent).

  • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_nmr_details NMR Techniques cluster_data_analysis Data Analysis & Confirmation Synthesis Synthesis of this compound NMR NMR Spectroscopy Synthesis->NMR IR IR Spectroscopy Synthesis->IR H1_NMR 1H NMR NMR->H1_NMR C13_NMR 13C NMR NMR->C13_NMR Si29_NMR 29Si NMR NMR->Si29_NMR Data_Analysis Data Interpretation IR->Data_Analysis H1_NMR->Data_Analysis C13_NMR->Data_Analysis Si29_NMR->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Logical workflow for the synthesis and spectroscopic characterization of this compound.

References

The Role of Phenylsilane-d3 in Elucidating Reaction Mechanisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylsilane-d3 (PhSiD3), a deuterated isotopologue of phenylsilane, serves as a powerful tool in the field of mechanistic chemistry. By strategically replacing the hydrogen atoms on the silicon with deuterium, researchers can probe the intimate details of reaction pathways, particularly those involving the transfer of a silicon-hydride (or deuteride) species. The significant mass difference between protium (¹H) and deuterium (²H) leads to a measurable difference in reaction rates, an effect known as the kinetic isotope effect (KIE). The magnitude of the KIE provides invaluable insight into the rate-determining step of a reaction, the geometry of the transition state, and the nature of bond-breaking and bond-forming events. This technical guide provides an in-depth overview of the application of this compound in mechanistic studies, complete with quantitative data, detailed experimental protocols, and visual representations of key concepts.

Data Presentation: Kinetic Isotope Effects in this compound Reactions

The primary quantitative measure derived from using this compound in mechanistic studies is the kinetic isotope effect (KIE), expressed as the ratio of the rate constant for the reaction with the light isotopologue (kH) to that with the heavy isotopologue (kD). A KIE greater than 1 (kH/kD > 1) is considered a "normal" primary KIE and typically indicates that the Si-H(D) bond is broken in the rate-determining step of the reaction. Conversely, a KIE less than 1 is an "inverse" KIE and can provide information about changes in hybridization or the formation of new bonds to the silicon atom in the transition state. The following table summarizes key KIE data from studies utilizing phenylsilane and its deuterated analogue.

Reaction TypeSubstrateCatalyst/InitiatorkH/kDMechanistic Implication
Hydrosilylation of KetonesAcetophenoneIron(II) boxmi complexes3.0 ± 0.2[1]Rate-determining σ-bond metathesis of an alkoxide complex with the silane.
Hydrosilylation of AlkenesStyreneRhodium Complex~1.5 - 2.5 (typical)Oxidative addition of the Si-H(D) bond to the metal center is often rate-limiting.
Radical DehalogenationAlkyl HalidesRadical Initiator (e.g., AIBN)2.0 - 5.0 (typical)Hydrogen (deuterium) atom transfer from the silane is the rate-determining step.
Reduction of Phosphine OxidesTriphenylphosphine oxideNone>1 (normal KIE observed)Si-H(D) bond cleavage is involved in the rate-determining step.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the reduction of a suitable phenylsilicon precursor with a deuterium source. A common laboratory-scale preparation involves the use of lithium aluminum deuteride (LiAlD4).

Reaction: PhSi(OEt)₃ + LiAlD₄ → PhSiD₃

Materials:

  • Phenyltriethoxysilane (PhSi(OEt)₃)

  • Lithium aluminum deuteride (LiAlD₄)

  • Anhydrous diethyl ether (Et₂O)

  • Anhydrous workup solution (e.g., saturated aqueous solution of sodium sulfate)

  • Standard glassware for air-sensitive reactions (Schlenk line, oven-dried flasks, etc.)

  • Magnetic stirrer and heating mantle

  • Distillation apparatus

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen).

  • In the flask, prepare a suspension of lithium aluminum deuteride in anhydrous diethyl ether.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve phenyltriethoxysilane in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the solution of phenyltriethoxysilane dropwise to the stirred suspension of LiAlD₄ at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for several hours to ensure complete reaction.

  • Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlD₄ by the slow, dropwise addition of an anhydrous workup solution.

  • Filter the resulting mixture through a pad of celite to remove the aluminum salts.

  • Wash the filter cake with anhydrous diethyl ether.

  • Combine the filtrate and washings, and remove the solvent by distillation.

  • Purify the crude this compound by fractional distillation under reduced pressure.

  • Characterize the final product by ¹H and ²H NMR spectroscopy to confirm the isotopic purity.

Measurement of Kinetic Isotope Effect (Competitive Method)

The competitive KIE experiment is a highly accurate method for determining the kH/kD ratio. In this method, a mixture of the protiated and deuterated reactants competes for a limited amount of a reagent. The relative amounts of the products or the remaining starting materials are then analyzed.

Materials:

  • Phenylsilane (PhSiH₃)

  • This compound (PhSiD₃)

  • Substrate (e.g., an alkene for hydrosilylation)

  • Catalyst or initiator

  • Anhydrous solvent

  • Internal standard for GC-MS analysis

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • Prepare a stock solution containing a precisely known equimolar mixture of phenylsilane and this compound.

  • In a reaction vessel under an inert atmosphere, dissolve the substrate and the catalyst/initiator in the anhydrous solvent.

  • Add a known amount of the phenylsilane/phenylsilane-d3 mixture to the reaction vessel to initiate the reaction.

  • Allow the reaction to proceed to a low conversion (typically 10-20%) to ensure that the concentrations of the reactants do not change significantly.

  • Quench the reaction by adding a suitable quenching agent.

  • Analyze the ratio of the unreacted phenylsilane to this compound and/or the ratio of the corresponding products using a calibrated analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • The KIE can be calculated from the initial and final ratios of the isotopologues using the appropriate kinetic equations.

Mandatory Visualizations

Experimental Workflow for KIE Measurement

KIE_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Equimolar PhSiH3/PhSiD3 Mixture initiate Initiate Reaction prep_mix->initiate prep_reagents Prepare Substrate and Catalyst Solution prep_reagents->initiate run_reaction Run to Low Conversion (10-20%) initiate->run_reaction quench Quench Reaction run_reaction->quench analyze Analyze Isotopologue Ratios (GC-MS or NMR) quench->analyze calculate Calculate KIE (kH/kD) analyze->calculate

Caption: Workflow for a competitive kinetic isotope effect experiment.

Radical Chain Mechanism for Hydrosilylation

Radical_Hydrosilylation cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination initiator Initiator silyl_radical PhSiD2• initiator->silyl_radical PhSiD3 adduct_radical R-CH(•)-CH2-SiD2Ph silyl_radical->adduct_radical + R-CH=CH2 alkene R-CH=CH2 product R-CH(D)-CH2-SiD2Ph adduct_radical->product + PhSiD3 new_silyl_radical PhSiD2• adduct_radical->new_silyl_radical + PhSiD3 termination_products Non-radical Products silyl_radical2 PhSiD2• silyl_radical2->termination_products Radical Coupling adduct_radical2 R-CH(•)-CH2-SiD2Ph adduct_radical2->termination_products

Caption: Radical chain mechanism for the hydrosilylation of an alkene.

Chalk-Harrod Mechanism for Catalytic Hydrosilylation

Chalk_Harrod catalyst [M] Catalyst oxidative_addition Oxidative Addition [M(H)(SiD2Ph)] catalyst->oxidative_addition + PhSiD3 alkene_coordination Alkene Coordination [M(H)(SiD2Ph)(alkene)] oxidative_addition->alkene_coordination + Alkene migratory_insertion Migratory Insertion [M(alkyl)(SiD2Ph)] alkene_coordination->migratory_insertion reductive_elimination Reductive Elimination migratory_insertion->reductive_elimination reductive_elimination->catalyst Regenerates Catalyst product Hydrosilylated Product reductive_elimination->product

Caption: The Chalk-Harrod mechanism for transition metal-catalyzed hydrosilylation.

Conclusion

This compound is an indispensable reagent for the detailed investigation of reaction mechanisms. The analysis of kinetic isotope effects provides robust, quantitative data that can distinguish between proposed reaction pathways and characterize transition state structures. The experimental protocols outlined in this guide, from the synthesis of the deuterated silane to the measurement of the KIE, provide a framework for researchers to employ this powerful technique in their own studies. The accompanying visualizations offer a clear conceptual understanding of the workflows and mechanisms involved. For scientists and professionals in drug development and materials science, a thorough understanding of reaction mechanisms, facilitated by tools like this compound, is critical for the rational design of new synthetic routes and novel molecules with desired properties.

References

Methodological & Application

Application Notes and Protocols: Phenylsilane-d3 as a Versatile Reducing Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylsilane-d3 (PhSiD₃) is a deuterated organosilane that has emerged as a valuable reducing agent in organic synthesis. Its utility stems from its mild reactivity, functional group tolerance, and the ability to introduce deuterium labels into organic molecules, a feature of significant interest in medicinal chemistry for altering metabolic profiles of drug candidates.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations, including the reduction of ketones, amides, and tertiary phosphine oxides.

Applications of this compound in Organic Synthesis

This compound is a versatile reagent capable of reducing a variety of functional groups, often with high chemoselectivity and stereoselectivity.[3][4][5] Its applications are particularly notable in catalytic reductions where it serves as a hydride donor. The presence of deuterium atoms allows for mechanistic studies and the synthesis of deuterated compounds, which are valuable in drug discovery for their potential to exhibit improved pharmacokinetic properties.[1][2]

Asymmetric Reduction of Ketones

The enantioselective reduction of prochiral ketones to chiral alcohols is a fundamental transformation in organic synthesis. This compound, in conjunction with a suitable chiral catalyst, can achieve high yields and enantioselectivities. One notable system employs a carbonic anhydrase (hCAII) whole-cell biocatalyst for the asymmetric reduction of a wide range of ketones.[6]

The following table summarizes the results for the hCAII-catalyzed reduction of various ketones using Phenylsilane. The use of this compound in similar systems allows for the synthesis of the corresponding deuterated alcohols.[6]

EntrySubstrateProductYield (%)e.e. (%)
1Acetophenone1-Phenylethan-1-ol8991
24'-Chloroacetophenone1-(4-Chlorophenyl)ethan-1-ol>99>99
34'-Bromoacetophenone1-(4-Bromophenyl)ethan-1-ol81>99
44'-Methoxyacetophenone1-(4-Methoxyphenyl)ethan-1-ol9593
5Propiophenone1-Phenylpropan-1-ol9296
62-Acetylpyridine1-(Pyridin-2-yl)ethan-1-ol9899
73-Acetylpyridine1-(Pyridin-3-yl)ethan-1-ol>9998
Reduction of Amides to Amines

The reduction of amides to amines is a crucial transformation in the synthesis of pharmaceuticals and other nitrogen-containing compounds. Nickel-catalyzed reductions using this compound provide a facile method for this conversion, including the synthesis of valuable α-deuteroamines from optically enriched amino acid derivatives.[1][2][7] This method is tolerant of various functional groups and can be applied to both secondary and tertiary amides, as well as lactams.[1][2][4]

The table below presents the yields for the reduction of a variety of amide substrates using a Nickel(II) chloride dimethoxyethane complex [NiCl₂(dme)] as the catalyst and Phenylsilane as the reductant. The use of this compound provides the corresponding deuterated amines.[1]

EntrySubstrateProductYield (%)
1N-Benzyl-4-methoxybenzamide4-Methoxy-N-benzylbenzenamine95
2N,4-Dimethyl-N-phenylbenzamideN,4-Dimethyl-N-phenylbenzenamine85
31-(Pyrrolidin-1-yl)ethan-1-oneN-Ethylpyrrolidine78
4N-Methyl-N-(p-tolyl)formamideN-Methyl-p-toluidine91
5Azetidin-2-oneAzetidine64
6Piperidin-2-onePiperidine88
7Azepan-2-oneAzepane92
8Azacyclotridecan-2-oneAzacyclotridecane>99
Reduction of Tertiary Phosphine Oxides

The deoxygenation of tertiary phosphine oxides to the corresponding phosphines is essential for the regeneration of phosphine ligands used in catalysis and stoichiometric reactions like the Wittig and Mitsunobu reactions.[8][9] this compound can be employed as a mild reducing agent for this purpose, often proceeding with retention of configuration at the phosphorus center.[10]

Experimental Protocols

Protocol 1: General Procedure for the Asymmetric Reduction of Ketones using hCAII Whole-Cell Catalyst

This protocol is adapted from the work of Ji et al. for the reduction of ketones with Phenylsilane, which can be directly applied using this compound for the synthesis of deuterated alcohols.[6]

Materials:

  • Lyophilized E. coli whole cells containing hCAII

  • Ketone substrate

  • This compound

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.5)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous Na₂SO₄)

Procedure:

  • To a vial, add the lyophilized whole cells (containing 0.1 µmol of hCAII) and 1 mL of the buffer solution.

  • Add the ketone substrate (50 µmol).

  • Add this compound (150 µmol, 3 equivalents).

  • Seal the vial and shake the reaction mixture at room temperature for 24 hours.

  • After the reaction is complete, extract the product with ethyl acetate (3 x 1 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the product by flash column chromatography on silica gel.

  • Determine the yield by ¹H NMR and the enantiomeric excess by chiral HPLC or SFC.[6]

Protocol 2: General Procedure for the Nickel-Catalyzed Reduction of Amides

This protocol is based on the method developed by Simmons, Hoffmann, Hwang, Jackl, and Garg for the reduction of secondary and tertiary amides.[1][2][7][11]

Materials:

  • Nickel(II) chloride dimethoxyethane complex [NiCl₂(dme)]

  • Amide substrate

  • This compound

  • Anhydrous toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried sealed vial under an inert atmosphere, add NiCl₂(dme) (10 mol%).

  • Add the amide substrate (1.0 equivalent, 0.2 mmol).

  • Add anhydrous toluene (1.0 M).

  • Add this compound (2.0 to 4.0 equivalents).

  • Seal the vial and place it in a preheated oil bath at 115 °C.

  • Stir the reaction mixture for 24 hours.

  • After cooling to room temperature, quench the reaction by the slow addition of 1.0 M aqueous NaOH.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: General Procedure for the Reduction of Tertiary Phosphine Oxides

This is a general procedure for the deoxygenation of tertiary phosphine oxides using this compound.

Materials:

  • Tertiary phosphine oxide

  • This compound

  • Anhydrous toluene or xylene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In an oven-dried flask under an inert atmosphere, dissolve the tertiary phosphine oxide in anhydrous toluene or xylene.

  • Add an excess of this compound (2-4 equivalents).

  • Heat the reaction mixture to reflux (110-140 °C) and monitor the reaction progress by TLC or ³¹P NMR.

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the excess this compound with a dilute aqueous base (e.g., 1 M NaOH).

  • Extract the product with an appropriate organic solvent.

  • Dry the organic phase, concentrate, and purify the resulting phosphine by chromatography or crystallization.

Mandatory Visualizations

experimental_workflow_ketone_reduction cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_vial Prepare Vial add_cells Add hCAII Whole Cells prep_vial->add_cells add_buffer Add Buffer add_cells->add_buffer add_ketone Add Ketone Substrate add_buffer->add_ketone add_phsid3 Add PhSiD3 add_ketone->add_phsid3 react Shake at RT for 24h add_phsid3->react extract Extract with Ethyl Acetate react->extract dry Dry Organic Layers extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify analyze Yield (NMR) e.e. (HPLC/SFC) purify->analyze signaling_pathway_amide_reduction cluster_catalyst_activation Catalyst Activation cluster_reduction_cycle Reductive Cycle NiCl2 NiCl2(dme) Active_Ni Active Ni(0) Species NiCl2->Active_Ni Reduction PhSiD3_1 PhSiD3 Oxidative_Add Oxidative Addition Active_Ni->Oxidative_Add Amide Amide Amide->Oxidative_Add Intermediate Ni-Amide Intermediate Oxidative_Add->Intermediate Hydrosilylation Hydrosilylation Intermediate->Hydrosilylation Hydrosilylation->Active_Ni Regeneration Amine Amine Hydrosilylation->Amine PhSiD3_2 PhSiD3 PhSiD3_2->Hydrosilylation

References

Application Notes and Protocols for Phenylsilane-d3 in Hydrosilylation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a cornerstone of organosilicon chemistry, enabling the synthesis of a diverse array of functionalized silanes. Phenylsilane-d3 (C₆H₅SiD₃), a deuterated analogue of phenylsilane, serves as a powerful tool in this field. Its primary applications lie in mechanistic studies, where the deuterium labels act as probes to elucidate reaction pathways, and in the synthesis of specifically deuterated organic molecules, which are of significant interest in pharmaceutical development for their potential to alter metabolic profiles and enhance therapeutic efficacy. This document provides detailed protocols and application notes for the use of this compound in iron-catalyzed hydrosilylation reactions, a cost-effective and environmentally benign alternative to precious metal catalysis.[1][2]

Mechanistic Significance

The use of this compound is instrumental in probing the mechanism of hydrosilylation reactions.[2] Deuterium labeling studies help to confirm pathways such as the Chalk-Harrod mechanism by tracking the position of the deuterium atom in the final product. For instance, in certain iron-catalyzed systems, the use of a deuterated silane has shown that the insertion of the alkene into the metal-deuteride bond is regioselective and irreversible.[2]

Experimental Protocols

I. General Procedure for Iron-Catalyzed Hydrosilylation of Alkenes with this compound

This protocol is a general guideline for the hydrosilylation of a terminal alkene using an iron-based catalyst and this compound.

Materials:

  • Iron(II) chloride (FeCl₂) or a pre-formed iron complex catalyst

  • 2,9-diaryl-1,10-phenanthroline ligand (or other suitable ligand)

  • This compound (C₆H₅SiD₃)

  • Alkene substrate

  • Anhydrous tetrahydrofuran (THF)

  • Ethylmagnesium bromide (EtMgBr) solution in THF (if starting from FeCl₂)

  • Standard laboratory glassware, syringe, and magnetic stirrer

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Catalyst Preparation (in situ):

    • In a glovebox, add the iron precursor (e.g., FeCl₂, 1-2 mol%) and the desired ligand (e.g., a phenanthroline-imine ligand, 1-2 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.[3][4]

    • Add anhydrous THF to dissolve the solids.

    • Cool the mixture and add the Grignard reagent (e.g., EtMgBr, 2-6 mol%) dropwise.[3][5] Stir the mixture at room temperature for a designated time to form the active catalyst.

  • Hydrosilylation Reaction:

    • To the activated catalyst solution, add the alkene substrate (1.0 equivalent).

    • Add this compound (1.1 equivalents) dropwise to the reaction mixture at room temperature.[3]

    • Allow the reaction to stir at room temperature for the specified time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.[3][4]

  • Work-up and Purification:

    • Upon completion, quench the reaction by exposing it to air.

    • Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of silica gel or Celite to remove the iron salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired deuterated alkylphenylsilane.

II. Protocol for Asymmetric Intramolecular Hydrosilylation for the Synthesis of Silicon-Stereogenic Benzosilacycles

This protocol outlines the synthesis of chiral benzosilacycles, which can be valuable intermediates in drug development.

Materials:

  • Chiral iron complex (e.g., Fe-3 as described in relevant literature, 5 mol%)[2][6]

  • Lithium tert-butoxide (LiOtBu, 15 mol%)[2][6]

  • o-alkenyl-phenyl silane-d3 substrate (1.0 equivalent)[2]

  • Anhydrous toluene

  • Standard laboratory glassware, syringe, and magnetic stirrer

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Reaction Setup:

    • In a glovebox, to a dry vial, add the chiral iron catalyst (5 mol%) and LiOtBu (15 mol%).[2][6]

    • Add anhydrous toluene to dissolve the solids.

  • Hydrosilylation:

    • Add the o-alkenyl-phenyl silane-d3 substrate (1.0 equivalent) to the catalyst mixture.

    • Stir the reaction at room temperature for 24 hours.[6]

  • Work-up and Purification:

    • After the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to yield the enantiomerically enriched deuterated benzosilacycle.

Data Presentation

The following tables summarize typical results obtained from hydrosilylation reactions with phenylsilane, which are expected to be comparable when using this compound under similar conditions.

Table 1: Iron-Catalyzed Hydrosilylation of Various Alkenes with Phenylsilane [4]

EntryAlkene SubstrateProductYield (%)Regioselectivity (anti-M:M)
11-Phenyl-1,3-butadiene3aa99>99:1
21-(p-tolyl)-1,3-butadiene3ba95>99:1
31-(4-methoxyphenyl)-1,3-butadiene3ca92>99:1
41-(4-fluorophenyl)-1,3-butadiene3da99>99:1
51-Cyclohexyl-1,3-butadiene3ea96>99:1

Reaction conditions: Alkene (0.7 mmol), Phenylsilane (0.77 mmol), Iron catalyst C1d (1 mol%), EtMgBr (2 mol%), THF (1 mL), room temperature, 2 h. M = Markovnikov, anti-M = anti-Markovnikov.[3]

Table 2: Enantioselective Synthesis of Benzosilacycles via Intramolecular Hydrosilylation [2][6]

EntrySubstrateProductYield (%)rrdree (%)
11a 3a 93>95:592:894
21b 3b 85>95:592:893
31c 3c 90>95:592:895
41d 3d 88>95:592:892

Reaction conditions: Substrate (0.5 mmol), Chiral Iron Catalyst (5 mol%), LiOtBu (15 mol%), toluene (1 mL), room temperature, 24 h. rr = regioisomeric ratio, dr = diastereomeric ratio, ee = enantiomeric excess.[6]

Visualizations

Hydrosilylation_Workflow General Workflow for Iron-Catalyzed Hydrosilylation with this compound cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Hydrosilylation Reaction cluster_workup Work-up and Purification Fe_prec Iron Precursor (e.g., FeCl2) Active_Cat Active Iron Catalyst Fe_prec->Active_Cat Ligand Ligand (e.g., Phenanthroline) Ligand->Active_Cat Solvent_prep Anhydrous THF Solvent_prep->Active_Cat Grignard Grignard Reagent (e.g., EtMgBr) Grignard->Active_Cat Reaction Reaction Mixture (rt, 2-24h) Active_Cat->Reaction Alkene Alkene Substrate Alkene->Reaction PhSiD3 This compound PhSiD3->Reaction Quench Quench (Air) Reaction->Quench Filter Filtration Quench->Filter Concentrate Concentration Filter->Concentrate Purify Column Chromatography Concentrate->Purify Product Deuterated Alkylphenylsilane Purify->Product

Caption: General experimental workflow for the iron-catalyzed hydrosilylation of alkenes using this compound.

Chalk_Harrod_Mechanism Simplified Chalk-Harrod Mechanism for Hydrosilylation cluster_cycle Catalytic Cycle M [M] Catalyst OxAdd Oxidative Addition [M](D)(SiD2Ph) M->OxAdd + PhSiD3 SiD PhSiD3 Alkene R-CH=CH2 Coord Alkene Coordination [M](D)(SiD2Ph)(R-CH=CH2) Product R-CH2-CH2-SiD2Ph OxAdd->Coord + R-CH=CH2 Insert Migratory Insertion [M](CH2-CH2R)(SiD2Ph) Coord->Insert 1,2-insertion RedElim Reductive Elimination Insert->RedElim RedElim->M - Product

Caption: A simplified representation of the Chalk-Harrod mechanism for catalytic hydrosilylation.

References

Application of Phenylsilane-d3 in Enzymatic Catalysis: A Detailed Analysis of Carbonic Anhydrase-Catalyzed Ketone Reduction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Phenylsilane-d3 in enzymatic catalysis, focusing on its application as a hydride donor in the abiotic reduction of ketones catalyzed by human carbonic anhydrase II (hCAII). The information presented is primarily derived from the seminal work of Ji et al. in Nature Chemistry (2021), which demonstrated the novel use of a metalloenzyme to catalyze this transformation via a mononuclear zinc-hydride intermediate.[1]

Introduction

This compound (trideuterio(phenyl)silane) is a deuterated organosilane that serves as a valuable tool in mechanistic studies of enzymatic reactions, particularly those involving hydride transfer steps. The substitution of hydrogen with deuterium at the silicon center allows for the investigation of kinetic isotope effects (KIEs), providing insights into the rate-determining steps and transition state geometries of catalytic cycles.

In the context of enzymatic catalysis, human carbonic anhydrase II (hCAII), a zinc-containing enzyme, has been ingeniously repurposed to catalyze the enantioselective reduction of a variety of ketones.[1] This reaction proceeds through an abiotic mechanism involving the formation of a zinc-hydride species, a catalytic intermediate previously unobserved in natural enzymatic systems. Phenylsilane and its deuterated isotopologue, this compound, have been instrumental in elucidating this novel catalytic pathway.

Data Presentation

The following tables summarize the quantitative data for the hCAII-catalyzed reduction of various ketones using Phenylsilane as the hydride donor.

Table 1: hCAII-Catalyzed Reduction of Ketones with Phenylsilane

EntryKetone SubstrateProductYield (%)Enantiomeric Excess (e.e., %)
14-Acetylpyridine1-(Pyridin-4-yl)ethanol9998
2Acetophenone1-Phenylethanol8991
34'-Chloroacetophenone1-(4-Chlorophenyl)ethanol>99>99
44'-Bromoacetophenone1-(4-Bromophenyl)ethanol81>99

Data extracted from Ji et al., Nature Chemistry, 2021.[1]

Table 2: Comparison of Silane Donors in hCAII-Catalyzed Reduction

EntryKetone SubstrateSilane DonorYield (%)Enantiomeric Excess (e.e., %)
14-AcetylpyridinePhenylsilane9998 ± 0.7
24-AcetylpyridineMethylphenylsilane7898 ± 0.4
3AcetophenonePhenylsilane-94 ± 0.2
4AcetophenoneMethylphenylsilane-94 ± 0.2

Data extracted from Ji et al., Nature Chemistry, 2021.[1] The consistent enantioselectivity with different silanes supports a stepwise mechanism.

Experimental Protocols

The following are detailed protocols based on the methodologies described by Ji et al. for the application of this compound in hCAII-catalyzed ketone reduction.

Protocol 1: General Procedure for hCAII-Catalyzed Ketone Reduction

This protocol describes the general setup for the enzymatic reduction of a ketone substrate using Phenylsilane as the hydride source.

Materials:

  • Human Carbonic Anhydrase II (hCAII)

  • Ketone substrate (e.g., 4-acetylpyridine, acetophenone)

  • Phenylsilane

  • Buffer solution (e.g., Tris-HCl, pH 7.5)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Standard laboratory glassware and stirring equipment

  • Analytical instrumentation for determining yield and enantiomeric excess (e.g., GC, HPLC)

Procedure:

  • In a suitable reaction vessel, dissolve the ketone substrate in the buffer solution to the desired concentration.

  • Add the hCAII enzyme to the reaction mixture to the specified catalytic loading (e.g., 0.2 mol%).

  • Initiate the reaction by adding Phenylsilane (e.g., 3 equivalents relative to the ketone substrate).

  • Stir the reaction mixture at a controlled temperature (e.g., room temperature) for the desired reaction time.

  • Upon completion, quench the reaction and extract the product with an appropriate organic solvent.

  • Dry the organic layer, concentrate it in vacuo, and purify the product if necessary.

  • Analyze the yield and enantiomeric excess of the resulting alcohol product using appropriate analytical techniques.

Protocol 2: Kinetic Isotope Effect (KIE) Measurement using this compound

This protocol outlines the procedure for determining the kinetic isotope effect by comparing the reaction rates of Phenylsilane and this compound.

Materials:

  • All materials from Protocol 1

  • This compound

Procedure:

  • Set up two parallel reactions following Protocol 1.

  • In one reaction, use Phenylsilane as the hydride donor.

  • In the second reaction, use this compound as the hydride donor, ensuring the same molar equivalents are used as in the Phenylsilane reaction.

  • Monitor the progress of both reactions over time by taking aliquots at specific intervals and analyzing the product formation.

  • Determine the initial reaction rates for both the Phenylsilane and this compound reactions.

  • Calculate the kinetic isotope effect (KIE) as the ratio of the initial rate of the reaction with Phenylsilane (kH) to the initial rate of the reaction with this compound (kD): KIE = kH / kD.

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

G Workflow for hCAII-Catalyzed Ketone Reduction cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Analysis ketone Ketone Substrate in Buffer enzyme Add hCAII Enzyme ketone->enzyme silane Add Phenylsilane/Phenylsilane-d3 enzyme->silane stir Stir at Controlled Temperature silane->stir quench Quench Reaction stir->quench extract Extract Product quench->extract analyze Analyze Yield & e.e. extract->analyze

Caption: Experimental workflow for the enzymatic reduction of ketones.

G Proposed Catalytic Cycle of hCAII with Phenylsilane E_ZnOH hCAII-Zn-OH E_ZnH hCAII-Zn-H E_ZnOH->E_ZnH + PhSiH3 - PhSiH2OH PhSiH2OH PhSiH2OH E_ZnOH->PhSiH2OH E_ZnH->E_ZnOH + R-CO-R' - R-CH(OH)-R' Alcohol R-CH(OH)-R' E_ZnH->Alcohol Ketone R-CO-R' Ketone->E_ZnH PhSiH3 PhSiH3 PhSiH3->E_ZnOH

Caption: Catalytic cycle involving a zinc-hydride intermediate.

Caption: Logic for determining the kinetic isotope effect.

References

Application Notes and Protocols: Isotopic Labeling of Natural Products with Phenylsilane-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isotopic labeling of natural products is a critical technique in drug discovery and development, enabling detailed studies of metabolic pathways, reaction mechanisms, and pharmacokinetic profiles. Phenylsilane-d3 presents itself as a potential reagent for deuterium labeling, offering an alternative to more common deuterium sources. This document provides a comprehensive overview of the theoretical application of this compound for the isotopic labeling of natural products, alongside generalized experimental protocols and data presentation guidelines. Due to the limited specific literature on this exact application, this guide offers a foundational framework for researchers to develop bespoke labeling strategies.

Introduction to Isotopic Labeling

Isotopic labeling involves the replacement of one or more atoms in a molecule with an isotope of that same element.[1] In the context of natural products and drug development, deuterium (²H or D) labeling is particularly valuable. The substitution of hydrogen with deuterium can lead to a stronger carbon-deuterium bond compared to a carbon-hydrogen bond, which can alter the metabolic fate of a drug, potentially improving its pharmacokinetic properties and extending its biological half-life.[2] Labeled compounds are also indispensable as internal standards in quantitative mass spectrometry assays.[3]

This compound: Properties and Reactivity

This compound (C₆H₅SiD₃) is the deuterated analogue of phenylsilane. While specific protocols for its use in the isotopic labeling of natural products are not widely documented, its chemical properties suggest potential utility. Phenylsilane is known as a mild and effective reducing agent in organic synthesis.[4] Its reactivity stems from the silicon-hydride (or in this case, silicon-deuteride) bond. Silanes can participate in hydrosilylation reactions and can act as hydride donors, particularly when activated by a catalyst.[4] The silicon-deuterium bond is reactive and can be cleaved to deliver a deuterium atom to a suitable functional group.

Theoretical Application of this compound for Deuterium Labeling

The application of this compound for labeling natural products would likely involve the reduction of specific functional groups. Natural products possess a wide array of functional groups, and the reactivity of this compound would need to be compatible with the overall molecular structure to achieve selective labeling without unwanted side reactions.

Potential Reaction Pathways:

  • Reduction of Carbonyls: Aldehydes and ketones could potentially be reduced to deuterated alcohols.

  • Reduction of Imines: Imines could be reduced to deuterated amines.

  • Reductive Amination: A carbonyl compound could react with an amine to form an imine in situ, which is then reduced by this compound to yield a deuterated amine.

  • Catalytic Hydrogen Isotope Exchange: In the presence of a suitable transition metal catalyst, this compound could potentially serve as a deuterium source for hydrogen isotope exchange (HIE) reactions at specific C-H bonds.[3]

A key challenge in developing a labeling protocol with this compound is the selection of an appropriate catalyst to activate the Si-D bond and direct the deuterium transfer to the desired position on the natural product.

Experimental Workflow and Protocols

The following sections provide a generalized workflow and a sample protocol. It is crucial to note that the sample protocol is illustrative and based on general reductive labeling principles, as a specific, validated protocol for this compound is not available.

General Experimental Workflow

The process of isotopically labeling a natural product can be broken down into several key stages, from initial planning to final analysis.

experimental_workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis and Purification Phase node_selection Select Natural Product and Target Labeling Site reagent_selection Choose Deuterium Source (e.g., this compound) and Catalyst node_selection->reagent_selection lit_review Literature Review for Similar Reactions reagent_selection->lit_review reaction_setup Reaction Setup: Substrate, Reagent, Catalyst, Solvent lit_review->reaction_setup reaction_run Run Reaction under Controlled Conditions (T, t) reaction_setup->reaction_run monitoring Monitor Reaction Progress (TLC, LC-MS) reaction_run->monitoring workup Reaction Quenching and Work-up monitoring->workup purification Purification of Labeled Product (e.g., Chromatography) workup->purification characterization Characterization: MS for Isotopic Incorporation, NMR for Structure Verification purification->characterization

Caption: General workflow for isotopic labeling of a natural product.

Sample Protocol: Reductive Deuteration of a Ketone-Containing Natural Product (Illustrative)

This protocol is a generalized example and should be adapted based on the specific properties of the natural product and this compound.

Materials:

  • Natural Product (containing a ketone)

  • This compound

  • Transition Metal Catalyst (e.g., a rhodium or iridium complex)

  • Anhydrous, aprotic solvent (e.g., THF, Dichloromethane)

  • Inert gas (Argon or Nitrogen)

  • Quenching solution (e.g., saturated ammonium chloride)

  • Standard laboratory glassware for air-sensitive reactions

Procedure:

  • Preparation:

    • Dry all glassware in an oven and cool under an inert atmosphere.

    • Dissolve the natural product (1 equivalent) and the catalyst (0.01-0.1 equivalents) in the anhydrous solvent in a Schlenk flask under an inert atmosphere.

  • Reaction:

    • Add this compound (1.1-1.5 equivalents) dropwise to the stirred solution at a controlled temperature (e.g., 0 °C or room temperature).

    • Allow the reaction to stir at the selected temperature for a specified time (e.g., 2-24 hours).

  • Monitoring:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the consumption of the starting material.

  • Work-up:

    • Once the reaction is complete, cool the mixture in an ice bath and slowly add the quenching solution.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system.

  • Analysis:

    • Confirm the structure of the labeled product by ¹H and ¹³C NMR spectroscopy.

    • Determine the percentage of deuterium incorporation and the location of the label by mass spectrometry (e.g., HRMS or GC-MS).

Data Presentation

Clear and concise presentation of quantitative data is essential for evaluating the success of a labeling experiment.

Table of Labeling Efficiency
Natural ProductLabeling ReagentCatalystReaction Time (h)Yield (%)Deuterium Incorporation (%)
Compound AThis compound[Rh(COD)Cl]₂1275>98
Compound BThis compoundIr(dFppy)₂(bpy)PF₆246095 (at C-7)
Hypothetical Data
Table of Mass Spectrometric Analysis
CompoundTheoretical Monoisotopic Mass (Unlabeled)Observed Monoisotopic Mass (Unlabeled)Theoretical Monoisotopic Mass (Labeled)Observed Monoisotopic Mass (Labeled)
Compound A250.1234250.1231251.1297251.1295
Compound B310.2345310.2348311.2408311.2410
Hypothetical Data

Visualization of a Theoretical Reaction Pathway

The following diagram illustrates a hypothetical catalytic cycle for the reduction of a ketone to a deuterated alcohol using this compound, mediated by a generic transition metal catalyst.

theoretical_pathway cluster_cycle Catalytic Cycle catalyst [M]-H (Active Catalyst) intermediate1 [M]-O-C(D)R-R' catalyst->intermediate1 + R-CO-R' catalyst->intermediate1 intermediate2 [M]-D catalyst->intermediate2 - H- substrate R-CO-R' (Natural Product) product R-CD(OH)-R' (Labeled Product) silane PhSiD3 intermediate1->product + H+ (from workup) intermediate1->intermediate2 - R-CD(OH)-R' intermediate2->catalyst + PhSiD3 -> PhSiD2- intermediate2->catalyst + PhSiD3 byproduct PhSiD2(OH)

References

Application Notes and Protocols: Phenylsilane-d3 as a Hydride Donor in Synthetic Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel, efficient, and selective catalysts in synthetic chemistry is a continuous endeavor. Synthetic enzymes, which combine the principles of chemical catalysis with the exquisite selectivity of biological systems, represent a promising frontier. This document provides detailed application notes and protocols on the use of Phenylsilane-d3 (PhSiD3) as a hydride donor in a synthetic enzyme system utilizing human carbonic anhydrase II (hCAII).

Carbonic anhydrase, a zinc-containing metalloenzyme, has been ingeniously repurposed to catalyze the asymmetric reduction of ketones to chiral alcohols.[1] In this system, this compound serves as an abiotic source of hydride (deuteride) ions, which are transferred to the ketone substrate via a transiently formed zinc-hydride intermediate within the enzyme's active site.[1] The use of the deuterated silane allows for isotopic labeling studies to elucidate reaction mechanisms and provides a powerful tool for kinetic isotope effect (KIE) investigations.[2][3]

These application notes are designed to provide researchers, scientists, and drug development professionals with the necessary information to implement this novel catalytic system. The protocols detailed below cover the enzymatic reduction of a variety of ketone substrates, methods for product analysis, and data interpretation.

Data Presentation

The following tables summarize the quantitative data for the hCAII-catalyzed reduction of various ketones using phenylsilane and its deuterated analogue. The data highlights the broad substrate scope, high yields, and excellent enantioselectivity of this biocatalytic system.

Table 1: Asymmetric Reduction of Ketones with Phenylsilane Catalyzed by hCAII [1]

EntryKetone SubstrateProductYield (%)e.e. (%)
14-Acetylpyridine1-(Pyridin-4-yl)ethan-1-ol9998
2Acetophenone1-Phenylethan-1-ol8991
34'-Chloroacetophenone1-(4-Chlorophenyl)ethan-1-ol>99>99
44'-Bromoacetophenone1-(4-Bromophenyl)ethan-1-ol81>99
52-Acetylpyridine1-(Pyridin-2-yl)ethan-1-ol>9999
63-Acetylpyridine1-(Pyridin-3-yl)ethan-1-ol>9998
73-Acetylpyrazine1-(Pyrazin-2-yl)ethan-1-ol>9999
81-Acetylfuran1-(Furan-2-yl)ethan-1-ol>9998
91-Phenylbutane-1,3-dione(S)-4-Hydroxy-4-phenylbutan-2-one>9998

Reactions were performed with 0.1 μmol of hCAII in 1 mL of buffer, 50 μmol of ketone, and 150 μmol of PhSiH3 (3 equivalents relative to the ketone). Yields were determined by ¹H NMR, and enantiomeric excess (e.e.) was determined by chiral HPLC or SFC.[1]

Table 2: Enantioselective Reduction with Deuterated Phenylsilane (PhSiD3) [1]

EntryKetone SubstrateReductantYield (%)e.e. (%)
14-AcetylpyridinePhSiD3>9998
2AcetophenonePhSiD3Not ReportedNot Reported

Deuterium labeling experiments were conducted to confirm the hydride transfer from the silane.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments involving the use of this compound as a hydride donor with hCAII.

Protocol 1: Expression and Purification of Human Carbonic Anhydrase II (hCAII)

This protocol is a general guideline for the expression and purification of hCAII in E. coli.

Materials:

  • pET vector containing the hCAII gene

  • E. coli BL21(DE3) competent cells

  • Luria-Bertani (LB) medium

  • Ampicillin (or other appropriate antibiotic)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • ZnSO4

  • Buffer A (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl)

  • Lysozyme

  • DNase I

  • Ni-NTA affinity chromatography column

  • Imidazole solutions for washing and elution

Procedure:

  • Transform the pET-hCAII plasmid into E. coli BL21(DE3) competent cells.

  • Inoculate a single colony into 10 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Use the overnight culture to inoculate 1 L of LB medium with the antibiotic and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and supplement the medium with 0.1 mM ZnSO4.

  • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in Buffer A and lyse the cells by sonication or using a French press. Add lysozyme and DNase I to aid in lysis.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with Buffer A containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.

  • Elute the His-tagged hCAII with Buffer A containing a higher concentration of imidazole (e.g., 250 mM).

  • Dialyze the purified protein against a suitable storage buffer (e.g., 10 mM Tris-HCl, pH 8.0) and store at -80°C.

  • Verify the purity of the enzyme by SDS-PAGE.

Protocol 2: General Procedure for hCAII-Catalyzed Ketone Reduction with this compound

This protocol describes a typical small-scale reaction for the reduction of a ketone substrate.

Materials:

  • Purified hCAII solution

  • 10 mM Tris buffer (pH 8.0)

  • Ketone substrate

  • This compound (PhSiD3)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

Procedure:

  • In a microcentrifuge tube, prepare the reaction mixture by adding:

    • 1 mL of 10 mM Tris buffer (pH 8.0)

    • 0.1 μmol of purified hCAII

    • 50 μmol of the ketone substrate

  • Initiate the reaction by adding 150 μmol of this compound (3 equivalents relative to the ketone).

  • Incubate the reaction mixture at room temperature with gentle agitation for a specified time (e.g., 12-24 hours).

  • Quench the reaction by adding an equal volume of an organic solvent (e.g., 1 mL of ethyl acetate).

  • Vortex the mixture vigorously and then centrifuge to separate the phases.

  • Carefully collect the organic layer. Repeat the extraction of the aqueous layer with the organic solvent.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter or decant the dried organic solution and concentrate it under reduced pressure.

  • The resulting crude product can be analyzed by ¹H NMR for conversion and by chiral HPLC or SFC for enantiomeric excess.

Protocol 3: Analysis of Reaction Products

1. Determination of Yield by ¹H NMR Spectroscopy:

  • Dissolve the crude product in a deuterated solvent (e.g., CDCl3).

  • Acquire a ¹H NMR spectrum.

  • The yield can be determined by comparing the integration of characteristic peaks of the product alcohol and the remaining ketone substrate.

2. Determination of Enantiomeric Excess (e.e.) by Chiral HPLC or SFC:

  • Dissolve the crude product in a suitable solvent (e.g., a mixture of hexane and isopropanol).

  • Inject the sample onto a chiral stationary phase column (e.g., Chiralcel OD-H, AD-H).

  • Develop a separation method using an appropriate mobile phase (e.g., a mixture of hexane and isopropanol for HPLC, or supercritical CO2 with a co-solvent for SFC).

  • The enantiomeric excess is calculated from the peak areas of the two enantiomers (E1 and E2) using the following formula:

    • e.e. (%) = [|Area(E1) - Area(E2)| / (Area(E1) + Area(E2))] x 100

Visualization of Pathways and Workflows

Catalytic Cycle of hCAII with Phenylsilane

G cluster_0 Catalytic Cycle hCAII-Zn-OH hCAII-Zn-OH hCAII-Zn-H hCAII-Zn-H hCAII-Zn-OH->hCAII-Zn-H PhSiD3 Product_Complex hCAII-Zn-O-CH(R1)R2 hCAII-Zn-H->Product_Complex Ketone (R1-CO-R2) PhSiD2(OH) PhSiD2(OH) Product_Complex->hCAII-Zn-OH H2O - Chiral Alcohol G Start Start: Enzyme and Reagents Reaction_Setup Reaction Setup: hCAII, Ketone, Buffer Start->Reaction_Setup Reaction_Initiation Initiation: Add PhSiD3 Reaction_Setup->Reaction_Initiation Incubation Incubation Reaction_Initiation->Incubation Workup Aqueous Workup and Organic Extraction Incubation->Workup Analysis Product Analysis Workup->Analysis NMR ¹H NMR for Yield Analysis->NMR HPLC_SFC Chiral HPLC/SFC for e.e. Analysis->HPLC_SFC End End: Data Interpretation NMR->End HPLC_SFC->End

References

Application Notes and Protocols for Gas-Phase Reaction Dynamics of Phenylsilane

Author: BenchChem Technical Support Team. Date: November 2025

A focus on the bimolecular reaction of phenyl radicals with silane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of gas-phase reaction dynamics provides fundamental insights into the intrinsic reactivity of molecules, free from solvent effects. Phenylsilane is a molecule of interest due to the presence of both an aromatic phenyl group and a reactive silyl group, making it a model system for understanding silicon-carbon bond formation and reactivity in organosilicon chemistry. This document outlines the experimental and theoretical approaches used to investigate the formation of phenylsilane in the gas phase via the reaction of phenyl radicals with silane. This reaction has been shown to proceed via a radical substitution mechanism, challenging the conventional understanding that such reactions at tetracoordinated atoms primarily involve hydrogen abstraction.[1][2]

Key Reaction Pathway

The central reaction discussed is the bimolecular reaction between the phenyl radical (C₆H₅) and silane (SiH₄) under single collision conditions:

C₆H₅• + SiH₄ → C₆H₅SiH₃ + H•

This reaction proceeds through a penta-coordinated silicon transition state, leading to the formation of phenylsilane and a hydrogen atom.[1] This substitution pathway is more competitive than the hydrogen abstraction pathway (forming benzene and a silyl radical) due to a lower reaction barrier compared to the analogous reaction with methane.[1]

Experimental Protocol: Crossed Molecular Beam Scattering

The crossed molecular beam technique allows for the study of chemical reactions under single-collision conditions, providing detailed information on the reaction dynamics.[3]

Objective: To study the reaction dynamics of phenyl radicals with silane to form phenylsilane.

Apparatus: A universal crossed molecular beam apparatus.

Materials:

  • Precursor for phenyl radical generation (e.g., chlorobenzene, C₆H₅Cl)

  • Silane gas (SiH₄)

  • Inert carrier gases (e.g., Helium, Neon)

Methodology:

  • Primary Beam Generation (Phenyl Radical Beam):

    • A supersonic beam of a phenyl radical precursor (e.g., chlorobenzene) seeded in a carrier gas (e.g., Neon) is generated by expanding the gas mixture through a high-temperature pulsed nozzle.

    • The precursor molecules are then photolyzed using an excimer laser (e.g., at 193 nm) to generate phenyl radicals.

    • The resulting molecular beam is skimmed to produce a well-defined, velocity-selected beam of phenyl radicals.

  • Secondary Beam Generation (Silane Beam):

    • A supersonic beam of silane gas seeded in a carrier gas (e.g., Helium) is generated by expansion through a second pulsed valve.

    • This beam is also skimmed to create a well-collimated beam with a narrow velocity distribution.

  • Scattering:

    • The primary and secondary beams are crossed at a fixed angle (typically 90°) in a high-vacuum interaction chamber.

  • Product Detection:

    • The reaction products are detected using a rotatable, triply differentially pumped mass spectrometer.

    • The detector is equipped with an electron impact ionizer to ionize the neutral product molecules.

    • The ionized products are then mass-selected by a quadrupole mass filter and detected by a particle counter.

  • Data Acquisition:

    • Time-of-Flight (TOF) Spectra: By rotating the detector in the plane of the two beams, TOF spectra of the reactively scattered products are recorded at different laboratory angles. This provides information about the product velocity distributions.

    • Laboratory Angular Distribution: The integrated signal intensity at each angle provides the laboratory angular distribution of the product.

  • Data Analysis:

    • The laboratory TOF spectra and angular distribution are transformed into the center-of-mass reference frame to obtain the product translational energy and angular distributions. This provides detailed insights into the reaction mechanism and energy partitioning.

Theoretical Protocol: Computational Chemistry

Theoretical calculations are crucial for complementing experimental findings by providing information on the potential energy surface (PES) of the reaction.

Objective: To elucidate the reaction mechanism and energetics of the phenyl radical reaction with silane.

Methodology:

  • Electronic Structure Calculations:

    • Geometry Optimization: The geometries of reactants, products, intermediates, and transition states are optimized using density functional theory (DFT) methods (e.g., B3LYP) or higher-level ab initio methods (e.g., MP2, CCSD(T)).

    • Frequency Calculations: Vibrational frequency calculations are performed to characterize the stationary points as minima (all real frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE).

    • Energetics: Single-point energy calculations are performed using high-level coupled-cluster methods (e.g., CCSD(T)) with large basis sets to obtain accurate reaction energies and barrier heights.

  • Reaction Dynamics Simulations:

    • Quasi-Classical Trajectory (QCT) Calculations: QCT simulations can be performed on an analytical potential energy surface or on-the-fly to simulate the reaction dynamics and to calculate product energy and angular distributions, which can be directly compared with experimental results.

Quantitative Data Summary

The following table summarizes key quantitative data from a combined experimental and theoretical study of the reaction between phenyl radicals and silane.

ParameterValueMethodReference
Reaction C₆H₅• + SiH₄ → C₆H₅SiH₃ + H•
Reaction Exoergicity-30 kJ mol⁻¹Calculation[1]
Transition State Barrier Height39 kJ mol⁻¹ (above reactants)Calculation[1]
Reaction C₆H₅• + SiH₄ → C₆H₆ + SiH₃•
Reaction Exoergicity-89 kJ mol⁻¹Calculation[1]
Transition State Barrier Height12 kJ mol⁻¹ (above reactants)Calculation[1]

Visualizations

Experimental_Workflow cluster_Primary_Beam Primary Beam (Phenyl Radical) cluster_Secondary_Beam Secondary Beam (Silane) cluster_Detection Product Detection P_Source Phenyl Precursor (e.g., C₆H₅Cl) + Carrier Gas P_Valve Pulsed Valve P_Source->P_Valve P_Skimmer Skimmer P_Valve->P_Skimmer P_Laser Excimer Laser (Photolysis) P_Skimmer->P_Laser P_Beam Phenyl Radical Beam P_Laser->P_Beam Interaction Interaction Chamber P_Beam->Interaction Crossed Beams S_Source Silane (SiH₄) + Carrier Gas S_Valve Pulsed Valve S_Source->S_Valve S_Skimmer Skimmer S_Valve->S_Skimmer S_Beam Silane Beam S_Skimmer->S_Beam S_Beam->Interaction Detector Rotatable Mass Spectrometer Interaction->Detector Scattered Products Ionizer Electron Impact Ionizer Detector->Ionizer Quadrupole Quadrupole Mass Filter Ionizer->Quadrupole Counter Particle Counter Quadrupole->Counter

Caption: Experimental workflow for a crossed molecular beam study.

Reaction_Pathway Reactants Reactants C₆H₅• + SiH₄ TS_Sub Transition State (Substitution) [C₆H₅-SiH₄]‡ Reactants->TS_Sub Radical Substitution TS_Abs Transition State (Abstraction) [C₆H₅--H--SiH₃]‡ Reactants->TS_Abs Hydrogen Abstraction Products_Sub Products (Substitution) C₆H₅SiH₃ + H• TS_Sub->Products_Sub Products_Abs Products (Abstraction) C₆H₆ + SiH₃• TS_Abs->Products_Abs

Caption: Competing reaction pathways for the C₆H₅• + SiH₄ reaction.

References

Application Notes and Protocols: Phenylsilane-d3 in the Synthesis of Silicon Nanowires

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylsilane has emerged as a valuable precursor for the synthesis of crystalline silicon nanowires (SiNWs), particularly through the Supercritical Fluid-Liquid-Solid (SFLS) method.[1] This technique utilizes gold nanocrystals as seeding agents for nanowire growth.[1] The controlled decomposition of phenylsilane under specific temperature and pressure conditions liberates silicon atoms, which then self-assemble into highly ordered, one-dimensional nanowire structures.[1] The phenyl group in the precursor can influence the growth kinetics and morphology of the resulting SiNWs, offering a degree of tunable control over the material's properties.[1]

While direct and detailed experimental protocols for the use of Phenylsilane-d3 in the synthesis of silicon nanowires are not extensively documented in publicly available literature, its application is primarily anticipated in mechanistic studies. The deuterium labeling of the silane group (SiD3) provides a powerful tool for tracing reaction pathways and understanding the fundamental mechanisms of Si-H bond cleavage and silicon incorporation during nanowire growth. This is analogous to its use in drug metabolism studies to investigate pharmacokinetic profiles through the "deuterium switch" effect.

This document provides a generalized protocol for SiNW synthesis using phenylsilane, which can be adapted for use with this compound. It also includes quantitative data from related silicon nanowire synthesis methods to provide a comparative context.

Data Presentation

The following table summarizes typical experimental parameters and results for the synthesis of silicon nanowires using different silane precursors. While specific data for this compound is not available, these values from analogous systems provide a useful reference for experimental design.

PrecursorSynthesis MethodCatalystTemperature (°C)PressureNanowire Diameter (nm)Nanowire Length (µm)Growth Rate (µm/min)
PhenylsilaneSFLSAu nanocrystals> Eutectic Temp.Supercritical---
Trisilane (Si3H8)SLSAu or Bi nanocrystals~430Atmospheric25.8 ± 5.32.0 ± 0.9-
Disilane (Si2H6)VLSAu nanoclusters40010 torr20 - 80up to 230031
Silane (SiH4)VLSAu nanoclusters~400---~0.24
Silicon Tetrachloride (SiCl4)VLSAu colloids--39 (average)--

Data compiled from multiple sources. SFLS: Supercritical Fluid-Liquid-Solid; SLS: Solution-Liquid-Solid; VLS: Vapor-Liquid-Solid.

Experimental Protocols

General Protocol for Supercritical Fluid-Liquid-Solid (SFLS) Synthesis of Silicon Nanowires using Phenylsilane

This protocol is adapted from general descriptions of the SFLS method.[1][2] Researchers should optimize these parameters for their specific experimental setup and desired nanowire characteristics. The use of this compound would follow the same procedure, with subsequent analysis focused on tracking the deuterium isotope.

Materials:

  • Phenylsilane (or this compound)

  • Gold (Au) nanocrystals (as seed particles)

  • An appropriate solvent for the supercritical fluid (e.g., a high-boiling point organic solvent)

  • Substrate (e.g., silicon wafer)

  • High-pressure, high-temperature reactor

Procedure:

  • Substrate Preparation: Clean the silicon substrate to remove any organic and inorganic contaminants. This can be achieved by sequential washing with acetone, isopropanol, and deionized water, followed by drying under a stream of nitrogen.

  • Catalyst Deposition: Disperse the gold nanocrystals onto the prepared substrate. This can be done by drop-casting a colloidal solution of Au nanocrystals onto the substrate and allowing the solvent to evaporate.

  • Reactor Setup: Place the catalyst-coated substrate inside the high-pressure reactor.

  • Precursor Introduction: Introduce the phenylsilane (or this compound) and the solvent into the reactor.

  • Reaction Conditions: Seal the reactor and heat it to a temperature above the eutectic point of the Au-Si system (363 °C).[3] The pressure should be raised to bring the solvent into a supercritical state.

  • Nanowire Growth: Maintain the reaction conditions for the desired growth period. During this time, the phenylsilane precursor will decompose, and the silicon atoms will dissolve into the gold nanocrystals, forming a liquid Au-Si alloy.[2] As the alloy becomes supersaturated with silicon, crystalline silicon will precipitate at the solid-liquid interface, leading to the growth of a nanowire.[2]

  • Cooling and Depressurization: After the growth period, cool the reactor down to room temperature and slowly depressurize it.

  • Sample Retrieval and Characterization: Remove the substrate with the as-grown silicon nanowires. Characterize the nanowires using techniques such as Scanning Electron Microscopy (SEM) for morphology and Transmission Electron Microscopy (TEM) for crystallinity and growth direction. For experiments with this compound, techniques like Secondary Ion Mass Spectrometry (SIMS) or Temperature Programmed Desorption (TPD) could be employed to analyze the isotopic composition of the nanowires and any desorbed species.

Visualizations

Experimental Workflow for SFLS Synthesis of Silicon Nanowires

SFLS_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_post Post-Synthesis A Substrate Cleaning B Au Nanocrystal Catalyst Deposition A->B C Reactor Loading (Substrate, this compound, Solvent) B->C D Heating and Pressurization (Supercritical Conditions) C->D E Nanowire Growth D->E F Cooling and Depressurization E->F G Sample Retrieval F->G H Characterization (SEM, TEM, SIMS) G->H VLS_Mechanism cluster_gas Vapor/Supercritical Fluid Phase cluster_liquid Liquid Phase (Au-Si-D Alloy Droplet) cluster_solid Solid Phase (Growing Nanowire) precursor This compound (C6H5SiD3) decomposition Decomposition of C6H5SiD3 precursor->decomposition Adsorption on catalyst surface alloy Au-Si-D Eutectic dissolution Dissolution of Si and D into Au droplet decomposition->dissolution supersaturation Supersaturation of Si in Au dissolution->supersaturation precipitation Precipitation of Si(D) supersaturation->precipitation Crystallization at liquid-solid interface nanowire Growing Silicon Nanowire precipitation->nanowire

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with Phenylsilane-d3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Phenylsilane-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during experiments with this deuterated organosilane.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a deuterated analog of phenylsilane, an organosilane compound.[1] It serves as a mild and selective reducing agent in organic synthesis.[2][3] Its primary applications include the reduction of carbonyl compounds (ketones and aldehydes) to alcohols, the deoxygenation of phosphine oxides, and as a hydride donor in various catalytic reactions.[1][4] The deuterium labeling is particularly useful for mechanistic studies and for introducing deuterium atoms into target molecules, which is of interest in pharmaceutical development to study metabolic pathways or enhance pharmacokinetic properties.

Q2: What are the main advantages of using this compound over other reducing agents?

This compound offers several advantages, including:

  • High Selectivity: It can selectively reduce certain functional groups while tolerating others.[2]

  • Mild Reaction Conditions: Reductions can often be carried out under neutral and mild conditions.[1]

  • Low Toxicity: Compared to some metal hydrides and other reducing agents like tributyltin hydride, organosilanes and their byproducts are generally less toxic and easier to handle.[3][5]

  • Ease of Workup: The byproducts of the reaction are often siloxanes, which can sometimes be easily removed by filtration or chromatography.[2]

  • Deuterium Source: It provides a convenient way to introduce deuterium into a molecule at specific positions.

Q3: How should this compound be handled and stored?

This compound is an air- and moisture-sensitive compound. It should be handled under an inert atmosphere (e.g., argon or nitrogen) in a well-ventilated fume hood.[6] It is flammable and may react violently with water.[7]

Storage Recommendations:

  • Store in a tightly sealed, dry container, away from moisture and sources of ignition.[6][7]

  • Keep in a cool, well-ventilated area.

  • Avoid contact with strong oxidizing agents, acids, bases, and alcohols.

Always consult the Safety Data Sheet (SDS) for detailed safety information.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Reaction Conversion 1. Inactive Catalyst: The catalyst may have degraded due to exposure to air or moisture. 2. Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to proceed at a reasonable rate. 3. Low Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy. 4. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, affecting solubility or catalyst activity.[1] 5. Poor Quality this compound: The reagent may have decomposed due to improper storage.1. Use a fresh batch of catalyst or activate the catalyst according to literature procedures. 2. Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). 3. Gradually increase the reaction temperature and monitor the progress by TLC or GC/LC-MS. 4. Screen a range of anhydrous solvents with different polarities. For hydrosilylations, polar aprotic solvents like acetonitrile or propylene carbonate have shown high conversions.[1] 5. Use freshly opened this compound or purify it before use.
Formation of Side Products 1. Side Reactions: Competing reactions such as isomerization of alkenes (in hydrosilylation) or over-reduction may occur.[8] 2. Reaction with Solvent: The solvent may not be inert under the reaction conditions. 3. Decomposition of Reactants or Products: The starting materials or the desired product might be unstable at the reaction temperature.1. Adjust the reaction conditions (e.g., lower the temperature, change the catalyst or ligand) to favor the desired reaction pathway. For hydrosilylation, catalyst choice is crucial to minimize side reactions.[8] 2. Ensure the solvent is anhydrous and compatible with all reactants and the catalyst. 3. Run the reaction at a lower temperature for a longer duration.
Difficulty in Product Isolation 1. Formation of Siloxane Byproducts: The silicon-containing byproducts can sometimes be difficult to separate from the product. 2. Emulsion during Workup: The reaction mixture may form an emulsion during aqueous workup.1. Optimize the stoichiometry to use a minimal excess of this compound. Polymethylhydrosiloxane (PMHS) is a polymeric silane that can sometimes simplify byproduct removal.[9] 2. Add a saturated salt solution (brine) to break the emulsion or filter the mixture through a pad of celite.
Inconsistent Deuterium Incorporation 1. Protic Impurities: The presence of water or other protic impurities can lead to H/D exchange and reduce the level of deuterium incorporation. 2. Side Reactions Involving H/D Exchange: The reaction mechanism may involve steps that lead to scrambling of the deuterium label.1. Ensure all reagents and solvents are strictly anhydrous. Use flame-dried glassware and maintain an inert atmosphere. 2. Investigate the reaction mechanism through literature search or control experiments to understand and potentially mitigate the H/D exchange.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Reduction of Acetophenone with Phenylsilane
EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1L-proline (20)Ethanol801278
2Dibutyltin dichloride (5)Dichloromethane25495 (for reductive amination)
3hCAII (0.2)Tris Buffer25389
4CuF₂ (5)THF251292

Data synthesized from multiple sources for illustrative purposes.

Experimental Protocols

Protocol 1: General Procedure for the Reduction of a Ketone using this compound
  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the ketone (1.0 mmol), the catalyst (e.g., 1-5 mol%), and the anhydrous solvent (5 mL).

  • Stir the mixture at the desired temperature (e.g., room temperature or elevated temperature).

  • Slowly add this compound (1.2 to 2.0 equivalents) dropwise to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or by pouring the reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired alcohol.

Visualizations

Reaction Optimization Workflow

The following diagram illustrates a general workflow for optimizing a chemical reaction using this compound.

Reaction_Optimization_Workflow cluster_optimization Optimization Loop start Define Reaction: Substrate, this compound, Desired Product lit_search Literature Search for Initial Conditions start->lit_search initial_exp Initial Experiment lit_search->initial_exp analysis Analyze Results (TLC, GC/LC-MS, NMR) initial_exp->analysis is_optimal Is Yield/Selectivity Optimal? analysis->is_optimal param_selection Select Parameter to Vary: - Catalyst Loading - Temperature - Solvent - Stoichiometry is_optimal->param_selection No end Optimal Conditions Found is_optimal->end Yes run_exp Run Experiment with Varied Parameter param_selection->run_exp analyze_var Analyze Results run_exp->analyze_var compare Compare with Previous Results analyze_var->compare compare->is_optimal

Caption: A logical workflow for the systematic optimization of reaction conditions.

General Catalytic Cycle for Hydrosilylation

This diagram depicts a simplified, general catalytic cycle for the hydrosilylation of a ketone, a common application of this compound.

Catalytic_Cycle catalyst Catalyst (M) step1 Oxidative Addition catalyst->step1 + PhSiD₃ intermediate1 H-M-SiD₂Ph step1->intermediate1 step2 Ketone Coordination intermediate1->step2 + R₂C=O intermediate2 Ketone-M Complex step2->intermediate2 step3 Hydride Insertion intermediate2->step3 intermediate3 M-O-CHD-R step3->intermediate3 step4 Reductive Elimination intermediate3->step4 step4->catalyst Catalyst Regeneration product Product (R₂CD-OSiD₂Ph) step4->product

Caption: A generalized catalytic cycle for the reduction of a ketone with this compound.

References

Phenylsilane-d3 Reaction Monitoring by 1H NMR Spectroscopy: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving Phenylsilane-d3 (PhSiD₃) by 1H NMR spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H NMR signals for this compound?

A1: In a 1H NMR spectrum, this compound will primarily show signals corresponding to the phenyl protons. These typically appear as a multiplet in the aromatic region, approximately between δ 7.0 and 7.8 ppm. Unlike its non-deuterated counterpart, Phenylsilane (PhSiH₃), which exhibits a characteristic Si-H proton signal around δ 4.2 ppm[1], this compound will not have this signal. The absence of the Si-H signal is the key feature of the deuterated version in 1H NMR.

Q2: How can I monitor the progress of my reaction using this compound and 1H NMR?

A2: Reaction progress is monitored by observing the disappearance of the reactant's characteristic signals and the appearance of the product's signals over time. Since this compound is largely "silent" in the aliphatic region of the 1H NMR spectrum, you will focus on the changes in the signals of your substrate and the newly forming product. For quantitative analysis, an internal standard is required.

Q3: Why is this compound used instead of Phenylsilane for 1H NMR reaction monitoring?

A3: this compound is often used to simplify the 1H NMR spectrum. The absence of the Si-H signal (around 4.2 ppm) can prevent potential overlap with signals from the reactant or product in that region, making the analysis of the reaction mixture clearer.

Q4: Can I quantify the conversion of my reaction using 1H NMR with this compound?

A4: Yes, quantitative 1H NMR (qNMR) can be used to determine the reaction conversion. This is achieved by adding a known amount of an unreactive internal standard to the reaction mixture. The integral of a characteristic signal of the product is compared to the integral of a known signal from the internal standard.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Broad or distorted peaks in the spectrum. 1. Poor shimming of the NMR spectrometer. 2. Presence of solid particles in the NMR tube. 3. The sample is too concentrated. 4. Presence of paramagnetic impurities (e.g., dissolved oxygen).1. Re-shim the spectrometer. 2. Filter the sample through a small plug of glass wool in a Pasteur pipette before transferring to the NMR tube.[2] 3. Dilute the sample. 4. Degas the sample by bubbling an inert gas (e.g., argon or nitrogen) through the solution or by using freeze-pump-thaw cycles. For air-sensitive samples, use of a J-Young NMR tube is recommended.[2]
Unexpected signals in the aromatic region. 1. Formation of side products, such as disiloxanes (e.g., (PhSiD₂)₂O) from the hydrolysis of this compound. 2. Presence of aromatic solvent impurities.1. Ensure strictly anhydrous reaction conditions. Disiloxane signals may appear around δ 7.3-7.6 ppm. 2. Use high-purity deuterated solvents. Check the chemical shifts of common laboratory solvents.
Difficulty in integrating signals for quantification. 1. Signal overlap between the product, reactant, and/or internal standard. 2. Poor signal-to-noise ratio.1. Choose an internal standard with signals in a clear region of the spectrum. 2. Increase the number of scans during NMR acquisition. Ensure the relaxation delay (d1) is sufficiently long (at least 5 times the longest T1 of the signals being integrated).
Reaction does not appear to be proceeding. 1. Inactive catalyst or reagents. 2. Incorrect reaction temperature. 3. Presence of inhibitors (e.g., water or oxygen for air-sensitive reactions).1. Verify the quality and activity of the catalyst and reagents. 2. Ensure the reaction is being conducted at the appropriate temperature. 3. Use anhydrous solvents and reagents and maintain an inert atmosphere.

Data Presentation

Table 1: Typical 1H NMR Chemical Shifts for Reactants, Products, and Byproducts.

Compound Functional Group Approximate Chemical Shift (δ, ppm) Solvent
Phenylsilane-d₃Phenyl protons7.0 - 7.8 (m)CDCl₃
AcetophenonePhenyl protons7.45-7.98 (m)CDCl₃
Methyl protons2.61 (s)CDCl₃
1-Phenylethanol (product of acetophenone reduction)Phenyl protons7.2 - 7.4 (m)CDCl₃
Methine proton (CH-OH)~4.9 (q)CDCl₃
Methyl protons~1.5 (d)CDCl₃
(Phenyldideuterosilyl)oxy-1-phenylethane (silylated intermediate)Phenyl protons (from silane)7.0 - 7.8 (m)CDCl₃
Phenyl protons (from alcohol)7.2 - 7.4 (m)CDCl₃
1,3-Diphenyldisiloxane (hydrolysis byproduct analog)Phenyl protons7.32 - 7.53 (m)CDCl₃
1,3,5-Trimethoxybenzene (Internal Standard)Aromatic protons6.09 (s)CDCl₃
Methoxy protons3.75 (s)CDCl₃

Note: Chemical shifts are approximate and can vary depending on the solvent and other molecules in the solution. m = multiplet, s = singlet, q = quartet, d = doublet.

Experimental Protocols

Protocol 1: General Procedure for Monitoring the Reduction of Acetophenone with this compound by 1H NMR
  • Sample Preparation:

    • In a glovebox or under an inert atmosphere, add the catalyst (if required) to a clean, dry NMR tube.

    • Add the substrate (e.g., acetophenone, ~0.1 mmol).

    • Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene, ~0.05 mmol).

    • Add the deuterated solvent (e.g., CDCl₃ or C₆D₆, ~0.6 mL).

    • Cap the NMR tube securely. For air-sensitive reactions, a J-Young NMR tube is recommended.[2]

  • Initial Spectrum Acquisition (t=0):

    • Acquire a 1H NMR spectrum of the mixture before adding this compound. This will serve as the baseline (t=0) and confirm the initial concentrations.

  • Initiation of the Reaction:

    • Inject a known amount of this compound (e.g., 0.12 mmol) into the NMR tube.

    • Quickly shake the tube to ensure mixing and immediately place it in the NMR spectrometer.

  • Reaction Monitoring:

    • Acquire 1H NMR spectra at regular time intervals (e.g., every 15 minutes).

    • Process the spectra and integrate the signals of the reactant, product, and internal standard.

  • Data Analysis:

    • Calculate the conversion at each time point by comparing the integral of a product signal to the integral of the internal standard.

Mandatory Visualization

Reaction_Monitoring_Workflow Workflow for 1H NMR Reaction Monitoring cluster_prep Sample Preparation (Inert Atmosphere) cluster_nmr NMR Analysis cluster_data Data Analysis prep1 Add catalyst to NMR tube prep2 Add substrate (e.g., Acetophenone) prep1->prep2 prep3 Add internal standard (e.g., 1,3,5-TMB) prep2->prep3 prep4 Add deuterated solvent prep3->prep4 nmr1 Acquire initial spectrum (t=0) prep4->nmr1 Transfer to spectrometer nmr2 Inject this compound to start reaction nmr1->nmr2 Confirm starting materials nmr3 Acquire spectra at time intervals nmr2->nmr3 Initiate monitoring nmr4 Process and integrate spectra nmr3->nmr4 Collect time-course data data1 Calculate reactant consumption nmr4->data1 data2 Calculate product formation nmr4->data2 data3 Determine reaction kinetics and yield data1->data3 data2->data3

Caption: Workflow for monitoring a reaction with this compound by 1H NMR.

Ketone_Reduction_Pathway Reduction of Acetophenone with this compound reactant1 Acetophenone (Ph(C=O)CH3) intermediate Silyl Ether Intermediate (PhSiD2-O-CH(Ph)CH3) reactant1->intermediate reactant2 This compound (PhSiD3) reactant2->intermediate product 1-Phenylethanol (HO-CH(Ph)CH3) intermediate->product Hydrolysis workup Aqueous Workup workup->intermediate

Caption: Reaction pathway for the reduction of acetophenone by this compound.

References

Technical Support Center: Kinetic Isotope Effect Studies Using Phenylsilane-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Phenylsilane-d3 in kinetic isotope effect (KIE) studies.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using this compound in Kinetic Isotope Effect (KIE) studies?

A1: this compound (C₆H₅SiD₃) is used as a mechanistic probe to determine the role of Si-H bond cleavage in the rate-determining step of a reaction. By comparing the reaction rate of a substrate with Phenylsilane (C₆H₅SiH₃) to that with this compound, researchers can calculate the kinetic isotope effect (KIE). The magnitude of the KIE provides insights into the transition state geometry and whether the Si-H bond is broken in the rate-limiting step.

Q2: How is this compound synthesized for use in KIE studies?

A2: A common method for the synthesis of this compound involves the reduction of a suitable precursor, such as trichlorophenylsilane (C₆H₅SiCl₃), with a deuterated reducing agent like lithium aluminum deuteride (LiAlD₄). The resulting this compound is then purified, typically by distillation, to ensure high isotopic enrichment and chemical purity, which are critical for accurate KIE measurements.

Q3: What is an inverse KIE and what does it signify in reactions involving this compound?

A3: An inverse kinetic isotope effect (kH/kD < 1) is observed when the deuterated reactant (this compound) reacts faster than the non-deuterated reactant (Phenylsilane). In the context of reactions involving silanes, an inverse KIE can be indicative of a pre-equilibrium step involving the silane before the rate-determining step, or a transition state where the vibrational frequencies of the Si-D bond are higher than in the ground state. For instance, in some metal-catalyzed hydrogenation reactions, an inverse KIE has been suggested to be a hallmark of a Hydrogen Atom Transfer (HAT) mechanism.[1]

Q4: What are the primary safety precautions to consider when working with this compound?

A4: this compound, like Phenylsilane, is a flammable liquid and is water-reactive. It should be handled under an inert atmosphere (e.g., argon or nitrogen) in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and gloves, is essential. In case of fire, use a dry chemical or CO₂ extinguisher; do not use water. For detailed safety information, always consult the Safety Data Sheet (SDS).

Troubleshooting Guides

This section addresses specific issues that users might encounter during their KIE experiments with this compound.

Problem Possible Causes Recommended Solutions
Inconsistent or non-reproducible KIE values 1. Impurities in Phenylsilane or this compound. 2. Incomplete reaction or side reactions. 3. Inaccurate determination of reaction conversion. 4. Temperature fluctuations during the reaction.1. Ensure the purity of both silanes using techniques like NMR or GC-MS before use. 2. Monitor the reaction by a suitable analytical method (e.g., GC, NMR) to ensure complete conversion and check for byproducts. 3. Use an internal standard for accurate quantification of reactants and products. 4. Employ a thermostatically controlled reaction setup to maintain a constant temperature.
Observed KIE is close to 1 (no isotope effect) 1. The Si-H bond cleavage is not involved in the rate-determining step. 2. The reaction mechanism does not involve the breaking of the Si-H bond. 3. Experimental error masking a small KIE.1. Re-evaluate the proposed reaction mechanism. The rate-determining step may precede or follow the Si-H bond cleavage. 2. Consider alternative mechanistic pathways. 3. Improve the precision of your analytical method. For small KIEs, highly accurate techniques like competition experiments with GC-MS or NMR analysis are necessary.
Difficulty in separating and quantifying products 1. Co-elution of products or starting materials in GC. 2. Overlapping signals in NMR.1. Optimize the GC method (e.g., change the temperature program, use a different column). 2. Use a higher field NMR spectrometer for better signal dispersion or employ 2D NMR techniques. Consider using a different deuterated solvent to avoid signal overlap.
Inverse KIE observed unexpectedly 1. A pre-equilibrium step involving the silane exists. 2. The transition state has a higher Si-H/D vibrational frequency than the ground state. 3. The mechanism involves a radical pathway, such as Hydrogen Atom Transfer (HAT).1. Investigate the possibility of a reversible step prior to the rate-determining step. 2. Perform computational studies to model the transition state. 3. Conduct experiments to trap radical intermediates to confirm a HAT mechanism.

Quantitative Data Summary

The following table summarizes representative KIE values for reactions involving silanes. Note that the specific value can be highly dependent on the reaction conditions, substrate, and catalyst.

Reaction Type Silane kH/kD Interpretation
Hydrogen Atom Abstraction from SiH₄ by H•SiH₄/SiD₄~1.8 - 3.5Primary KIE, Si-H bond cleavage is rate-determining.[2]
Hydrosilylation of AlkenesEt₃SiH/Et₃SiD~1.7 - 2.0Primary KIE, Si-H bond cleavage is involved in the rate-determining step.[3]
Metal-Catalyzed HydrogenationPhSiH₃/PhSiD₃< 1 (Inverse)Suggests a Hydrogen Atom Transfer (HAT) mechanism or a pre-equilibrium.[1]

Experimental Protocols

Intermolecular Competition Experiment for KIE Determination

This protocol describes a general method for determining the KIE of a reaction using an intermolecular competition between Phenylsilane and this compound.

1. Materials and Reagents:

  • Substrate

  • Catalyst (if applicable)

  • Phenylsilane (PhSiH₃), high purity

  • This compound (PhSiD₃), high purity and known isotopic enrichment

  • Anhydrous, degassed solvent

  • Internal standard (e.g., dodecane, mesitylene)

  • Quenching agent (e.g., saturated NaHCO₃ solution)

  • Drying agent (e.g., MgSO₄)

2. Reaction Setup:

  • All glassware should be oven-dried and cooled under an inert atmosphere.

  • The reaction is performed in a Schlenk flask or a vial sealed with a septum under an inert atmosphere (Argon or Nitrogen).

3. Procedure:

  • To the reaction vessel, add the substrate, catalyst (if any), and the internal standard.

  • Add the anhydrous, degassed solvent.

  • Prepare a stock solution containing an equimolar mixture of Phenylsilane and this compound.

  • Initiate the reaction by adding the silane mixture to the reaction vessel at the desired temperature.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or NMR.

  • Quench the reaction at low conversion (typically 10-20%) by adding the quenching agent.

  • Extract the organic components with a suitable solvent, dry the organic layer over a drying agent, and filter.

  • Analyze the product mixture by GC-MS or ¹H NMR to determine the ratio of the products derived from Phenylsilane and this compound.

4. Data Analysis:

  • The KIE is calculated from the ratio of the products formed, corrected for the initial ratio of the two silanes.

  • By GC-MS: Determine the relative peak areas of the two isotopomeric products.

  • By ¹H NMR: Integrate the characteristic signals of the products derived from PhSiH₃ and PhSiD₃ relative to the internal standard.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare Reagents (Substrate, Catalyst, Solvent) setup Reaction Setup (Inert Atmosphere) reagents->setup silanes Prepare Silane Mixture (PhSiH3 & PhSiD3) silanes->setup initiation Initiate Reaction (Add Silane Mixture) setup->initiation monitoring Monitor Progress (GC/NMR) initiation->monitoring quenching Quench Reaction (Low Conversion) monitoring->quenching workup Workup (Extraction & Drying) quenching->workup analysis Analyze Products (GC-MS or NMR) workup->analysis calculation Calculate KIE analysis->calculation

Caption: Workflow for an intermolecular KIE experiment.

KIE_Interpretation KIE_Value Observed KIE (kH/kD) Normal Normal KIE (kH/kD > 1) KIE_Value->Normal Inverse Inverse KIE (kH/kD < 1) KIE_Value->Inverse No_Effect No Isotope Effect (kH/kD ≈ 1) KIE_Value->No_Effect Primary Primary KIE: Si-H bond cleavage in rate-determining step Normal->Primary Secondary Secondary KIE: Isotopic substitution remote from reacting center Normal->Secondary Pre_Equilibrium Pre-equilibrium before rate-determining step Inverse->Pre_Equilibrium HAT Hydrogen Atom Transfer Mechanism Inverse->HAT No_Involvement Si-H bond cleavage not in rate-determining step No_Effect->No_Involvement

References

Phenylsilane-d3 Reactivity: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of solvent polarity on the reactivity of Phenylsilane-d3. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity generally affect the reactivity of this compound?

A1: Solvent polarity can significantly influence the reactivity of this compound. The activation of phenylsilane is highly dependent on the physical properties of the solvent, such as its polarity.[1][2] For instance, in certain reactions, higher conversions are achieved in more polar solvents like acetonitrile and propylene carbonate.[1][2] The choice of solvent can be critical for reaction success, with some reactions requiring a specific solvent to proceed effectively.[3]

Q2: My reduction reaction with this compound is sluggish. What role could the solvent be playing?

A2: If your reaction is slow, the solvent is a key factor to investigate. The rate of hydride transfer from silanes can be highly solvent-dependent. For reactions that may proceed through a polar transition state, a more polar solvent can lead to significant rate enhancements. Consider switching to a more polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF), to see if the reaction rate improves.

Q3: Are there any known incompatibilities of this compound with certain solvents?

A3: this compound can react with protic solvents like alcohols (e.g., isopropanol), especially in the presence of catalysts, to form alkoxysilanes.[3][4][5] This can alter the nature of the reducing agent in solution. While this can sometimes be beneficial, it is an important consideration when designing your experiment.[3][4][5] Additionally, always ensure your solvents are dry, as water can lead to the decomposition of this compound.

Q4: Can the choice of solvent affect the reaction mechanism of a this compound reduction?

A4: Yes, the solvent can influence the reaction mechanism. For example, a polar solvent can promote a mechanism involving a polar or ionic transition state. In some cases, the solvent can directly participate in the reaction, such as coordinating to a catalyst or the silicon center, thereby altering the reaction pathway.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no reactivity The solvent may not be sufficiently polar to stabilize the transition state of the reaction.Try a more polar aprotic solvent. Good starting points are acetonitrile, propylene carbonate, or DMF.[1][2]
The solvent may be too protic, leading to decomposition or undesired side reactions with the this compound.Ensure your solvent is anhydrous. If using a protic solvent is necessary, consider that it may be participating in the reaction.[3][4][5]
Inconsistent reaction rates Traces of moisture in the solvent can lead to variable rates of this compound decomposition.Always use freshly dried solvents.
The solvent may not be of a suitable grade for the reaction, containing impurities that inhibit the reaction.Use high-purity, reaction-grade solvents.
Formation of unexpected byproducts The solvent may be reacting with the this compound or intermediates in the reaction.Analyze the byproducts to understand their origin. Consider a less reactive solvent with similar polarity.
The reaction mechanism may have shifted due to the solvent environment.Re-evaluate the expected mechanism in the context of the chosen solvent.

Quantitative Data Summary

The following table summarizes the effect of solvent polarity on the conversion of benzaldehyde to benzyl alcohol via phosphine-catalyzed hydrosilylation with phenylsilane. While this data is for phenylsilane, a similar trend is expected for this compound.

SolventDielectric Constant (ε)Conversion (%)
Propylene Carbonate70.097
Acetonitrile37.546
Dichloromethane9.1<5
Toluene2.4<5
Hexane1.9<5

Data sourced from a study on the phosphine-catalyzed hydrosilylation of benzaldehyde.[2]

Experimental Protocols

Protocol 1: General Procedure for Monitoring the Reduction of a Ketone with this compound by ¹H NMR Spectroscopy

This protocol describes a general method for determining the kinetic profile of the reduction of a ketone (e.g., acetophenone) with this compound in different solvents.

Materials:

  • This compound

  • Acetophenone (or other ketone of interest)

  • Anhydrous solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile)

  • Internal standard (e.g., mesitylene)

  • NMR tubes and spectrometer

Procedure:

  • Sample Preparation:

    • In a glovebox, prepare a stock solution of the ketone and the internal standard in the desired anhydrous solvent.

    • In a separate vial, prepare a stock solution of this compound in the same solvent.

  • Reaction Initiation:

    • Transfer a known volume of the ketone/internal standard solution to an NMR tube.

    • Acquire an initial ¹H NMR spectrum (t=0).

    • Inject a known volume of the this compound solution into the NMR tube, cap, and shake to mix thoroughly.

  • Data Acquisition:

    • Immediately place the NMR tube in the spectrometer and begin acquiring ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate.

  • Data Analysis:

    • Integrate the signals corresponding to the reactant (e.g., the methyl protons of acetophenone) and the product (e.g., the benzylic protons of 1-phenylethanol) relative to the internal standard.

    • Plot the concentration of the reactant and product as a function of time to obtain the reaction profile.

    • From this data, the initial rate and the rate constant can be determined.

  • Solvent Screening:

    • Repeat the experiment using a range of anhydrous solvents with different polarities to determine the effect of the solvent on the reaction rate.

Protocol 2: UV-Vis Spectroscopic Assay for Kinetic Analysis

For reactions involving a chromophore that changes upon reduction, UV-Vis spectroscopy can be a convenient method for kinetic analysis.

Materials:

  • This compound

  • Chromophoric substrate (e.g., a conjugated ketone)

  • Anhydrous solvents of varying polarity

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

Procedure:

  • Determine Wavelength of Maximum Absorbance (λmax):

    • Prepare solutions of the reactant and the expected product in the chosen solvent.

    • Scan the UV-Vis spectrum of both solutions to identify a wavelength where the reactant has a strong absorbance and the product has a minimal absorbance (or vice-versa).

  • Kinetic Run:

    • Place a known concentration of the substrate in a cuvette in the temperature-controlled spectrophotometer.

    • Inject a solution of this compound into the cuvette, mix rapidly, and immediately begin recording the absorbance at the predetermined λmax as a function of time.

  • Data Analysis:

    • Use Beer's Law to convert the absorbance data to concentration data.

    • Plot concentration versus time to determine the reaction rate and rate constant.

  • Solvent Screening:

    • Repeat the kinetic runs in different anhydrous solvents to assess the impact of solvent polarity.

Reaction Pathway Diagrams

The following diagrams illustrate the proposed influence of solvent polarity on the mechanism of this compound reduction of a ketone.

Caption: Proposed reaction pathways in non-polar vs. polar aprotic solvents.

G cluster_workflow Experimental Workflow for Solvent Screening start Define Solvents (Varying Polarity) prep Prepare Anhydrous Stock Solutions start->prep reaction Initiate Reaction in each Solvent prep->reaction monitor Monitor Reaction Progress (NMR or UV-Vis) reaction->monitor analyze Analyze Kinetic Data (Rate Constants) monitor->analyze compare Compare Reactivity across Solvents analyze->compare conclusion Draw Conclusion on Solvent Impact compare->conclusion

Caption: A logical workflow for investigating solvent effects on reactivity.

References

Phenylsilane-d3 Mediated Reactions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and navigating the nuances of catalyst selection in Phenylsilane-d3 mediated reactions.

Troubleshooting Guide

This guide addresses common issues encountered during this compound mediated reactions in a question-and-answer format, offering targeted solutions to streamline your experimental workflow.

Question: Why is my hydrosilylation reaction showing low or no conversion?

Answer:

Several factors can contribute to low or no product yield. Consider the following troubleshooting steps:

  • Catalyst Activity: The catalyst may be inactive or have degraded.

    • Solution: Ensure the catalyst has been stored under the recommended inert atmosphere and temperature. If in doubt, use a fresh batch of catalyst. For platinum-based catalysts like Karstedt's, their activity can be sensitive to storage conditions.[1]

  • Catalyst Poisoning: The presence of certain functional groups or impurities can poison the catalyst. Common poisons for platinum catalysts include amines, phosphines, sulfur-containing compounds, and tin compounds.[1]

    • Solution: Purify your starting materials to remove any potential catalyst poisons. If the substrate contains poisoning moieties, consider using a more robust catalyst or a higher catalyst loading.

  • Reaction Conditions: The reaction temperature and time may not be optimal.

    • Solution: Gradually increase the reaction temperature. Some catalysts require thermal activation to initiate the reaction.[2] Monitor the reaction progress over a longer period to ensure it has reached completion.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate and outcome. The decomposition of phenylsilane can be solvent-mediated.

    • Solution: Screen different aprotic solvents such as toluene, THF, or benzene. The yield of silicon nanowires from monophenylsilane was found to be highly dependent on the solvent.

Question: My reaction is producing a mixture of regioisomers (e.g., both Markovnikov and anti-Markovnikov products). How can I improve the regioselectivity?

Answer:

Controlling regioselectivity is a common challenge in hydrosilylation. Here’s how you can address it:

  • Catalyst Choice: The catalyst and its ligand system are the primary determinants of regioselectivity.

    • Solution:

      • For anti-Markovnikov selectivity with terminal alkenes, platinum catalysts like Karstedt's catalyst are generally preferred.[3]

      • For Markovnikov selectivity, iron and cobalt-based catalysts have shown high selectivity in the hydrosilylation of terminal styrenes and dienes.[4]

      • Rhodium catalysts, such as Wilkinson's catalyst, can also be employed, and their selectivity can be tuned by the choice of phosphine ligands.[5]

  • Ligand Effects: The electronic and steric properties of the ligands on the metal center play a crucial role.

    • Solution: For rhodium-catalyzed reactions, the use of bidentate phosphine ligands like dppe and dppp can significantly improve selectivity.[5]

  • Substrate Structure: The steric and electronic nature of the substrate influences the regiochemical outcome.

    • Solution: While you may not be able to change your substrate, understanding its properties can help in selecting the appropriate catalyst system to achieve the desired regioselectivity.

Question: I am observing side reactions, such as alkene isomerization or the formation of dehydrogenative silylation products. How can I minimize these?

Answer:

Side reactions are common in transition-metal-catalyzed hydrosilylation.[6][7] Here are some strategies to suppress them:

  • Alkene Isomerization: This is a frequent side reaction, especially with terminal alkenes when the hydrosilylation is slow.[8]

    • Solution: Use a more active catalyst or optimize reaction conditions (e.g., higher temperature) to favor the desired hydrosilylation pathway. The choice of ligand can also influence the rate of isomerization.

  • Dehydrogenative Silylation: This side reaction is more common with iron and cobalt catalysts.[6]

    • Solution: Carefully select the catalyst system. While platinum catalysts can also promote this side reaction, it is often less prevalent than with some first-row transition metals.

  • Catalyst Decomposition: Formation of colloidal platinum (platinum black) can lead to catalyst deactivation and an increase in side reactions.[3]

    • Solution: The presence of oxygen can sometimes disrupt the formation of inactive multinuclear platinum species.[8] However, a completely inert atmosphere is generally recommended. Using ligands that stabilize the active monomeric catalyst can also prevent colloid formation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for platinum-catalyzed hydrosilylation?

A1: The most widely accepted mechanism is the Chalk-Harrod mechanism.[3] It involves the following key steps:

  • Oxidative addition of the Si-D bond of this compound to the metal center.

  • Coordination of the unsaturated substrate (e.g., alkene or alkyne) to the metal.

  • Insertion of the substrate into the metal-hydride bond.

  • Reductive elimination of the product, regenerating the active catalyst.

A modified Chalk-Harrod mechanism is also proposed, which involves the insertion of the alkene into the M-Si bond.[3]

Chalk_Harrod_Mechanism cluster_0 cluster_1 cluster_2 cluster_3 Catalyst Catalyst Oxidative_Addition Oxidative Addition (+ PhSiD3) Intermediate_1 H-M(SiPh)-L_n Oxidative_Addition->Intermediate_1 Coordination Coordination (+ Alkene) Intermediate_2 Alkene Complex Coordination->Intermediate_2 Insertion Migratory Insertion Intermediate_3 Alkyl-M-SiPh Insertion->Intermediate_3 Reductive_Elimination Reductive Elimination Product Product Reductive_Elimination->Product Product->Catalyst Catalyst Regeneration

Q2: How do I choose between a platinum, rhodium, or iron-based catalyst?

A2: The choice of catalyst depends on the specific substrate, desired selectivity, and cost considerations.

Catalyst_Selection Start Desired Reaction Substrate Substrate Type Start->Substrate Alkyne Alkyne Substrate->Alkyne Alkyne Alkene Alkene Substrate->Alkene Alkene Rhodium Rhodium Catalyst (e.g., Wilkinson's) Alkyne->Rhodium Selectivity Desired Regioselectivity Alkene->Selectivity AntiMarkovnikov anti-Markovnikov Selectivity->AntiMarkovnikov anti-Markovnikov Markovnikov Markovnikov Selectivity->Markovnikov Markovnikov Platinum Platinum Catalyst (e.g., Karstedt's) AntiMarkovnikov->Platinum Iron_Cobalt Iron/Cobalt Catalyst Markovnikov->Iron_Cobalt

  • Platinum catalysts (e.g., Karstedt's, Speier's) are highly active and generally provide anti-Markovnikov products with terminal alkenes. They are widely used in industry.[3][9]

  • Rhodium catalysts (e.g., Wilkinson's catalyst) are also very effective, particularly for the hydrosilylation of alkynes. The selectivity can be tuned with different phosphine ligands.[5]

  • Iron and Cobalt catalysts are emerging as cost-effective alternatives to precious metal catalysts and can provide high Markovnikov selectivity.[4]

Q3: What is the role of an inhibitor in a hydrosilylation reaction?

A3: Inhibitors are often added to highly active catalyst systems, like those based on platinum, to prevent premature reaction at room temperature. This allows for the formulation of stable, one-component systems that can be cured upon heating. Common inhibitors include molecules with electron-withdrawing groups like maleates and fumarates, which form relatively inert complexes with the platinum catalyst at ambient temperatures.[3]

Q4: Can the solvent affect the outcome of my this compound mediated reaction?

A4: Yes, the solvent can have a significant impact. While aprotic solvents like toluene and THF are commonly used, the polarity of the solvent can influence the reaction rate. Moreover, some studies have shown that the decomposition of Phenylsilane itself can be solvent-dependent, which would in turn affect the overall reaction.

Catalyst Performance Data

The following tables summarize the performance of various catalysts in this compound mediated hydrosilylation reactions with different substrates.

Table 1: Hydrosilylation of Alkynes with this compound

CatalystSubstrateProductRegioselectivityYield (%)Reference
[RhBr(CO)(κ²-N,O-ImNMe₂)]Phenylacetyleneβ-(Z)-vinylsilane67% β-(Z)>98[10]
[RhBr(CO)(κ²-N,O-ImNMe₂)]1-Hexyneβ-(Z)-vinylsilane82% β-(Z)>98[10]
Iron Pincer Complex1-OcteneMarkovnikov productHighGood[4]
Cobalt Pincer Complex1-Octeneanti-Markovnikov productHighGood[4]

Table 2: Hydrosilylation of Alkenes with this compound

CatalystSubstrateProductRegioselectivityYield (%)Reference
[(3IP)Pd(allyl)]OTfCyclohexylalleneSingle regioisomerHigh-[11]
Karstedt's CatalystTerminal Alkenesanti-MarkovnikovHighHigh[3][9]
Fe-9 Pincer Catalyst1-OcteneMarkovnikovHigh-[4]
Co-7 Pincer Catalyst1-Octeneanti-MarkovnikovHigh-[4]

Experimental Protocols

Protocol 1: General Procedure for Hydrosilylation using Karstedt's Catalyst

  • Materials:

    • Karstedt's catalyst (Platinum-divinyltetramethyldisiloxane complex)

    • This compound

    • Alkene or alkyne substrate

    • Anhydrous toluene (or other suitable aprotic solvent)

  • Procedure:

    • To a dry, inert-atmosphere flask, add the alkene or alkyne substrate and anhydrous toluene.

    • Add Karstedt's catalyst (typically 10-100 ppm Pt loading).[1]

    • Slowly add this compound to the reaction mixture at room temperature.

    • Stir the reaction at the desired temperature (can range from room temperature to elevated temperatures, e.g., 20-200 °C) and monitor the progress by TLC, GC, or NMR.[1]

    • Upon completion, the reaction mixture can be purified by distillation or chromatography to isolate the desired product.

Protocol 2: General Procedure for Hydrosilylation using Wilkinson's Catalyst

  • Materials:

    • Wilkinson's catalyst (Chlorotris(triphenylphosphine)rhodium(I))

    • This compound

    • Alkene or alkyne substrate

    • Anhydrous, degassed solvent (e.g., benzene or THF)

  • Procedure:

    • In a glovebox or under a strictly inert atmosphere, dissolve Wilkinson's catalyst in the anhydrous, degassed solvent.

    • Add the alkene or alkyne substrate to the catalyst solution.

    • Slowly add this compound to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating, monitoring its progress.

    • After the reaction is complete, remove the solvent under reduced pressure. The product can then be purified from the catalyst residue by chromatography.

References

Validation & Comparative

A Comparative Guide to Phenylsilane-d3 and Triethylsilane-d1 in Reductions for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of reducing agent is critical for efficiency, selectivity, and yield in complex organic syntheses. This guide provides a detailed comparison of two deuterated silanes, Phenylsilane-d3 (PhSiD₃) and Triethylsilane-d1 (Et₃SiD), in common reduction reactions, supported by experimental data and protocols for their non-deuterated counterparts.

While direct comparative studies on the deuterated variants are limited in publicly available literature, this guide extrapolates their expected performance based on the well-documented reactivity of Phenylsilane (PhSiH₃) and Triethylsilane (Et₃SiH) and the principles of the kinetic isotope effect (KIE). The replacement of hydrogen with deuterium results in a stronger Si-D bond compared to the Si-H bond, which can influence reaction rates and selectivity. Generally, reactions where the Si-H bond cleavage is the rate-determining step will be slower with the deuterated analogue (a primary kinetic isotope effect, kH/kD > 1).

Performance Comparison in Reductive Amination

Reductive amination is a cornerstone of amine synthesis in medicinal chemistry. Both phenylsilane and triethylsilane are effective reductants for the iminium ion intermediate formed in situ from a carbonyl compound and an amine.

Quantitative Data Summary

The following table summarizes typical yields for reductive amination reactions using the non-deuterated analogues of this compound and Triethylsilane-d1. These values provide a baseline for expected performance, with the understanding that reaction rates for the deuterated reagents may be slightly lower.

Substrate (Ketone/Aldehyde)AmineCatalyst/ConditionsReducing AgentYield (%)Reference
Various Aldehydes and KetonesAnilines and DialkylaminesDibutyltin dichloridePhenylsilaneGood to Excellent[1][2]
Various Aldehydes and KetonesPrimary and Secondary Amines0.20 mol% Pd/C, in waterTriethylsilaneHigh[2]
Aldehydes and KetonesVarious AminesInCl₃, in MeOHTriethylsilaneHigh[2]
Carboxylic AcidsVarious AminesZn(OAc)₂PhenylsilaneGood[3]

Experimental Protocols

Below are representative experimental protocols for reductive amination using phenylsilane and triethylsilane. These can be adapted for use with their deuterated analogues, potentially with slightly longer reaction times or adjusted temperatures to compensate for the kinetic isotope effect.

Protocol 1: Reductive Amination using Phenylsilane

This protocol is adapted from a procedure using dibutyltin dichloride as a catalyst.[1][4]

Materials:

  • Aldehyde or ketone (1.0 mmol)

  • Amine (1.0 mmol)

  • Phenylsilane (or this compound) (1.2 mmol)

  • Dibutyltin dichloride (0.05 mmol)

  • Anhydrous solvent (e.g., Dichloromethane, 5 mL)

Procedure:

  • To a stirred solution of the aldehyde or ketone and the amine in the anhydrous solvent, add the dibutyltin dichloride catalyst.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the phenylsilane (or this compound) dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Reductive Amination using Triethylsilane

This protocol is based on a palladium-catalyzed reaction in an aqueous micellar system.[2][5]

Materials:

  • Aldehyde or ketone (1.0 mmol)

  • Amine (1.2 mmol)

  • Triethylsilane (or Triethylsilane-d1) (1.5 mmol)

  • Palladium on carbon (Pd/C, 10 wt. %, 0.02 mmol)

  • Surfactant (e.g., TPGS-750-M) in water (2 wt. %)

Procedure:

  • In a reaction vessel, combine the aldehyde or ketone, amine, and the aqueous surfactant solution.

  • Add the palladium on carbon catalyst to the mixture.

  • Add the triethylsilane (or Triethylsilane-d1).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash chromatography.

Mechanistic Insights and Logical Relationships

The general mechanism for reductive amination involves two key stages: the formation of an iminium ion and its subsequent reduction by the silane.

ReductiveAmination reactant reactant intermediate intermediate product product reagent reagent Carbonyl Ketone/Aldehyde Hemiaminal Hemiaminal Carbonyl->Hemiaminal + Amine Amine Amine Amine->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H₂O Product Amine Product Iminium->Product + Hydride (D⁻) from Silane Silane PhSiD₃ or Et₃SiD Silane->Product Silanol Silanol byproduct Silane->Silanol

Caption: General mechanism of reductive amination.

The choice between this compound and Triethylsilane-d1 can be guided by several factors, including the steric and electronic properties of the substrate and the desired reaction conditions.

ReagentChoice decision decision factor factor reagent reagent start Substrate Properties steric Steric Hindrance? start->steric electronic Electron- withdrawing/-donating? steric->electronic Low et3_sih Triethylsilane-d1 (Often requires stronger activation) steric->et3_sih High ph_sens pH Sensitive? electronic->ph_sens ph_sih3 This compound (Often milder conditions) ph_sens->ph_sih3 Yes ph_sens->et3_sih No ph_sens_no No ph_sens_yes Yes

References

Probing Reaction Mechanisms: A Comparative Guide to Phenylsilane-d3 Labeling

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate process of drug development and mechanistic chemistry, unequivocally defining a reaction pathway is paramount. Isotopic labeling serves as a powerful tool for elucidating these mechanisms, and Phenylsilane-d3 (PhSiD3), the deuterated analogue of Phenylsilane (PhSiH3), offers a precise method for investigating reactions involving silicon-hydride bond cleavage. This guide provides a comparative analysis of this compound and its non-deuterated counterpart, supported by experimental principles and data presentation, to aid researchers in validating reaction mechanisms.

Deuterated silanes are crucial probes for studying organosilicon chemical mechanisms and also act as versatile reagents for deuterium labeling in organic molecules[][2]. The replacement of hydrogen with its heavier isotope, deuterium, leads to a significant physical organic phenomenon known as the Kinetic Isotope Effect (KIE), which forms the basis of this guide[3].

The Kinetic Isotope Effect: Phenylsilane vs. This compound

The core principle behind using this compound for mechanistic validation is the primary kinetic isotope effect (KIE). The KIE is the change in the rate of a reaction when an atom in the reactants is substituted with one of its isotopes[3]. The bond between silicon and deuterium (Si-D) has a lower zero-point vibrational energy than the silicon-hydrogen (Si-H) bond, making the Si-D bond stronger and requiring more energy to break[4][5].

Consequently, if the cleavage of the Si-H bond is the rate-determining step (RDS) of a reaction, substituting Phenylsilane with this compound will result in a noticeable decrease in the reaction rate. The ratio of the rate constants (kH/kD) will be significantly greater than 1, indicating a "normal" primary KIE[4]. Conversely, if the Si-H bond cleavage is not involved in the RDS, the kH/kD ratio will be close to 1, signifying no significant KIE. Deuterosilanes are key mechanistic probes for investigating the deuterium kinetic isotope effect of a reaction[6][7].

Comparative Data Summary

The following table illustrates hypothetical but typical experimental outcomes when comparing the two silanes in a reaction where Si-H(D) bond cleavage is in the rate-determining step, such as a metal-catalyzed hydrosilylation or a reduction of a ketone.

ReagentInitial Reaction Rate (M/s)Time to 50% Conversion (min)Calculated kH/kDMechanistic Implication
Phenylsilane (PhSiH3) 1.5 x 10⁻⁴20\multirow{2}{*}{3.0 }Si-H bond cleavage is likely in the rate-determining step.
This compound (PhSiD3) 0.5 x 10⁻⁴60

This data is illustrative. Actual KIE values can vary based on the specific reaction, catalyst, and conditions, but a primary kH/kD for Si-H bonds is typically in the range of 2-7.

Visualizing the Mechanistic Investigation

To validate a proposed mechanism, parallel experiments are conducted. One uses Phenylsilane, and the other uses this compound, while all other reaction parameters are kept identical. The rates are then compared to determine the KIE.

G cluster_exp Parallel Experiments cluster_analysis Data Analysis cluster_conclusion Mechanistic Conclusion exp_h Reaction with Phenylsilane (PhSiH3) rate_h Measure Rate (kH) exp_h->rate_h exp_d Reaction with This compound (PhSiD3) rate_d Measure Rate (kD) exp_d->rate_d kie Calculate KIE kH / kD rate_h->kie rate_d->kie conclusion1 KIE > 1 (e.g., 2-7) kie->conclusion1 Significant Effect conclusion2 KIE ≈ 1 kie->conclusion2 No Significant Effect mech1 Si-H(D) bond cleavage is in the rate-determining step. conclusion1->mech1 mech2 Si-H(D) bond cleavage is NOT in the rate-determining step. conclusion2->mech2

Caption: Experimental workflow for determining the Kinetic Isotope Effect.

Illustrative Reaction Pathway: Catalytic Reduction of a Ketone

Consider a generic metal-catalyzed reduction of a ketone. A plausible mechanism involves the oxidative addition of the silane's Si-H bond to the metal center, followed by hydride transfer to the ketone. This compound labeling can help confirm if the initial Si-H activation is the slow step.

G Reactants Ketone (R₂C=O) + Catalyst (M) + this compound (PhSiD₃) Step1 Step 1: Oxidative Addition (Rate Determining Step?) Reactants->Step1 Intermediate Intermediate (D-M-SiPh) Complex Step1->Intermediate Si-D bond cleavage Step2 Step 2: Hydride (Deuteride) Transfer Intermediate->Step2 Product_Complex Product-Catalyst Complex Step2->Product_Complex Step3 Step 3: Reductive Elimination Product_Complex->Step3 Products Deuterated Alcohol (R₂CD-OH) + Regenerated Catalyst (M) Step3->Products

Caption: A proposed pathway for ketone reduction using this compound.

If a significant KIE is observed, it provides strong evidence that the oxidative addition of the Si-D bond (Step 1) is the rate-determining step of this catalytic cycle.

General Experimental Protocol for KIE Measurement

This section outlines a detailed methodology for conducting a competitive KIE experiment, which is a highly accurate method.

1. Materials and Reagents:

  • Substrate (e.g., ketone)

  • Catalyst (e.g., transition metal complex)

  • Phenylsilane (PhSiH3)

  • This compound (PhSiD3)

  • Anhydrous, deoxygenated solvent (e.g., THF, Toluene)

  • Internal standard for analysis (e.g., dodecane for GC-MS)

  • Inert gas (Argon or Nitrogen)

2. Reaction Setup (Parallel Experiments):

  • Reaction A (PhSiH3): In a flame-dried Schlenk flask under an inert atmosphere, dissolve the substrate and catalyst in the solvent. Add the internal standard. Initiate the reaction by adding a precise amount of Phenylsilane.

  • Reaction B (PhSiD3): In a separate, identical setup, repeat the exact procedure but add an equimolar amount of this compound instead of Phenylsilane.

  • Both reactions should be run simultaneously under identical conditions (temperature, stirring rate, concentration).

3. Reaction Monitoring and Data Acquisition:

  • At timed intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot from each reaction flask.

  • Immediately quench the aliquot (e.g., by exposing it to air or adding a quenching agent) to stop the reaction.

  • Analyze the quenched samples using an appropriate technique (e.g., ¹H NMR, GC-MS, or HPLC) to determine the concentration of the reactant remaining and/or product formed relative to the internal standard.

4. Data Analysis:

  • Plot the concentration of the substrate versus time for both Reaction A and Reaction B.

  • Determine the initial reaction rate for each experiment by calculating the slope of the initial, linear portion of the concentration-time curve.

  • The kinetic isotope effect is calculated as the ratio of the initial rates: KIE = kH / kD = Rate(Phenylsilane) / Rate(this compound) .

5. Interpretation:

  • A KIE value substantially greater than 1 supports a mechanism where the Si-H(D) bond is broken in the rate-determining step.

  • A KIE value near 1 suggests that Si-H(D) bond cleavage occurs in a fast step, either before or after the rate-determining step, or not at all.

By employing this compound in carefully controlled kinetic experiments, researchers can gain unambiguous insights into reaction mechanisms, providing the robust data necessary for academic publication, process optimization, and the development of new chemical entities.

References

Quantitative analysis of deuterium incorporation from Phenylsilane-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise incorporation of deuterium into organic molecules is a critical tool for mechanistic studies, metabolic profiling, and enhancing the pharmacokinetic properties of drug candidates. This guide provides a quantitative comparison of Phenylsilane-d3 with other common deuterating agents, supported by experimental data and detailed protocols.

This compound (PhSiD3) has emerged as a versatile and efficient reagent for the introduction of deuterium into a variety of functional groups. Its moderate reactivity, high deuterium incorporation levels, and operational simplicity offer distinct advantages over traditional metal deuterides. This guide will delve into the quantitative analysis of deuterium incorporation from PhSiD3 and compare its performance against Sodium borodeuteride (NaBD4) and Lithium aluminum deuteride (LiAlD4) for the reduction of representative carbonyl and imine functionalities. Additionally, the reduction of phosphine oxides, a transformation of significant interest in catalyst and ligand design, will be examined.

Quantitative Comparison of Deuterating Agents

The efficacy of a deuterating agent is primarily assessed by the yield of the deuterated product and the percentage of deuterium incorporated at the target position. The following tables summarize the performance of this compound in comparison to NaBD4 and LiAlD4 for the reduction of acetophenone, N-benzylideneaniline, and triphenylphosphine oxide.

Table 1: Reduction of Acetophenone to 1-Phenylethanol-1-d

Deuterating AgentCatalyst/ConditionsProduct Yield (%)Deuterium Incorporation (%)
This compound (Catalyst information to be added based on further specific findings)(Yield to be added)>97[1]
Sodium Borodeuteride (NaBD4) Methanol, 0 °C to rtHigh (qualitative)[2][3][4][5]High (assumed based on reagent)

Table 2: Reduction of N-Benzylideneaniline to N-Benzyl-α-d-aniline

Deuterating AgentCatalyst/ConditionsProduct Yield (%)Deuterium Incorporation (%)
This compound (Catalyst information to be added based on further specific findings)(Yield to be added)(D-incorp. to be added)
Lithium Aluminum Deuteride (LiAlD4) Diethyl ether or THF, reflux(Yield to be added)High (assumed based on reagent)

Table 3: Reduction of Triphenylphosphine Oxide to Triphenylphosphine

Deuterating AgentConditionsProduct Yield (%)
This compound (Conditions to be added based on further specific findings)(Yield to be added)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the synthesis of the starting materials and the deuteration reactions.

Synthesis of N-Benzylideneaniline

This procedure outlines the Schiff base condensation of benzaldehyde and aniline.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of benzaldehyde and aniline.[6][7]

  • Reaction Conditions: The mixture is stirred, and the reaction can be initiated by gentle heating.[6] The reaction progress can be monitored by thin-layer chromatography (TLC).[7]

  • Workup and Purification: Upon completion, the reaction mixture is cooled, and the product is crystallized from ethanol.[6][7] The resulting N-benzylideneaniline can be further purified by recrystallization.

Deuteration of Acetophenone with Sodium Borodeuteride

This protocol describes the reduction of a ketone to a deuterated alcohol.

  • Reagent Preparation: Dissolve Sodium borodeuteride (NaBD4) in methanol in a beaker.[2]

  • Reaction Setup: In a separate flask, place acetophenone and cool the flask in an ice bath.[2][4]

  • Addition: Slowly add the NaBD4 solution dropwise to the stirred acetophenone solution while maintaining the low temperature.[2]

  • Reaction and Quenching: After the addition is complete, allow the mixture to stir at room temperature.[2] The reaction is then quenched by the careful addition of hydrochloric acid.[2]

  • Workup and Isolation: The mixture is heated to separate the layers.[2] The aqueous layer is extracted with diethyl ether, and the combined organic extracts are washed with water and dried over anhydrous sodium sulfate.[2] The solvent is removed by rotary evaporation to yield the crude 1-phenylethanol-1-d.

Analytical Methods for Quantifying Deuterium Incorporation

The determination of the percentage of deuterium incorporation is essential for evaluating the success of a labeling experiment. The two most common and powerful techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Quantitative ¹H NMR Spectroscopy

¹H NMR spectroscopy provides a straightforward method to quantify deuterium incorporation by analyzing the disappearance or reduction in the intensity of a proton signal at a specific position.

Methodology:

  • Sample Preparation: A known amount of the deuterated product and an internal standard are dissolved in a suitable deuterated solvent.

  • Data Acquisition: A quantitative ¹H NMR spectrum is acquired, ensuring complete relaxation of all signals.

  • Data Analysis: The integral of the residual proton signal at the deuteration site is compared to the integral of a signal from a non-deuterated position within the molecule or the internal standard. The percentage of deuterium incorporation can be calculated using the following formula:

    % D incorporation = [1 - (Integral of residual C-H signal / Integral of reference signal)] x 100

Mass Spectrometry

Mass spectrometry determines the mass-to-charge ratio of ions and can be used to analyze the isotopic distribution of a molecule.

Methodology:

  • Sample Introduction: The deuterated sample is introduced into the mass spectrometer, typically via gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: The molecules are ionized using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio.

  • Data Analysis: The relative abundances of the molecular ion (M+) and the deuterated molecular ion ([M+D]+) are used to calculate the percentage of deuterium incorporation.

Reaction Mechanisms and Workflows

Visualizing the flow of chemical transformations and experimental procedures can aid in understanding the underlying principles.

Deuteration_Workflow cluster_start Starting Material cluster_reagent Deuterating Agent cluster_reaction Deuteration Reaction cluster_product Product & Analysis Start Substrate (Ketone, Imine, etc.) Reaction Reduction/ Deuterium Transfer Start->Reaction Reagent This compound Reagent->Reaction Product Deuterated Product Reaction->Product Analysis Quantitative Analysis (NMR, MS) Product->Analysis Ketone_Reduction_Mechanism Ketone R-C(=O)-R' Ketone Intermediate R-C(O-SiD2Ph)-R' Silyl Ether Intermediate Ketone->Intermediate Hydrosilylation Silane PhSiD3 This compound Silane->Intermediate Alcohol R-CH(D)-R' Deuterated Alcohol Intermediate->Alcohol Hydrolysis

References

29Si NMR Spectroscopy: A Superior Method for Confirming Phenylsilane-d3 Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in reactions involving Phenylsilane-d3, robust analytical techniques are paramount for confirming the formation of desired products and identifying byproducts. This guide provides a comprehensive comparison of 29Si Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical methods, supported by experimental data, to demonstrate the effectiveness of 29Si NMR in characterizing the reaction products of this compound.

The reaction of this compound (PhSiD3) is central to various synthetic pathways, including hydrosilylation and the formation of silicon-containing polymers. The primary reaction pathway involves the hydrolysis of the Si-D bonds to form silanols (PhSi(OD)3), which can then undergo condensation to form siloxanes of varying complexity, from simple disiloxanes to larger polysilsesquioxanes. Monitoring this transformation accurately is crucial for reaction optimization and quality control.

Comparative Analysis of Analytical Techniques

While several analytical techniques can be employed to monitor the reaction of this compound, 29Si NMR spectroscopy offers distinct advantages in providing unambiguous structural information about the silicon-containing products.

Analytical TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
29Si NMR Spectroscopy Nuclear magnetic resonance of the 29Si isotope.Direct observation of the silicon environment, including the number of attached oxygen atoms and the nature of the organic substituent.- High resolution and structural detail.- Quantitative analysis is possible.- Directly probes the silicon core.- Low natural abundance (4.7%) and low gyromagnetic ratio of 29Si, leading to lower sensitivity and longer acquisition times.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Monitors the disappearance of Si-D (or Si-H) bonds and the appearance of Si-O-Si and Si-OH bonds.[2]- Fast and relatively inexpensive.- Excellent for monitoring the progress of the reaction in real-time.[2]- Provides information on functional groups, not the complete molecular structure.- Overlapping peaks from different siloxane species can make interpretation complex.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-to-charge ratio detection.Identification of volatile reaction products and byproducts.- High sensitivity for volatile and semi-volatile compounds.- Not suitable for non-volatile oligomeric or polymeric products.- Silanols can be thermally unstable.- Potential for in-source reactions with residual water, complicating mass spectra.[1]

Experimental Data: 29Si NMR Chemical Shifts

The power of 29Si NMR lies in its ability to differentiate between various silicon environments based on their distinct chemical shifts (δ), measured in parts per million (ppm). The chemical shift of the silicon atom in this compound and its reaction products is highly sensitive to the substituents attached to the silicon.

CompoundStructureSilicon EnvironmentTypical 29Si Chemical Shift (δ, ppm)
PhenylsilanePhSiH3RSiH3-60 to -70
PhenyltriethoxysilanePhSi(OEt)3RSi(OR)3-55 to -65[3]
PhenylsilanetriolPhSi(OH)3RSi(OH)3-60 to -75 (expected)
Diphenyldisiloxane(PhSiH2)2O(RSiH2)2O-30 to -40
Phenylsilsesquioxane (T-units)(PhSiO1.5)nRSiO3-75 to -85[4]

Note: The 29Si chemical shifts for deuterated species (this compound and its products) are expected to be very similar to their protonated analogs.

The progression of the reaction from this compound can be clearly monitored by the disappearance of the signal in the -60 to -70 ppm region and the appearance of new signals corresponding to the silanol and various siloxane products in the downfield regions.

Experimental Protocols

29Si NMR Spectroscopy

A detailed protocol for acquiring 29Si NMR spectra of this compound reaction products is as follows:

  • Sample Preparation: Dissolve an appropriate amount of the reaction mixture (typically 50-100 mg) in a deuterated solvent (e.g., CDCl3, C6D6) in an NMR tube. The concentration should be as high as possible to improve the signal-to-noise ratio.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

    • Tune the probe to the 29Si frequency.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment with proton decoupling is often sufficient. For enhanced sensitivity, polarization transfer techniques like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) or DEPT (Distortionless Enhancement by Polarization Transfer) can be used, especially for proton-coupled silicon atoms in intermediates.

    • Relaxation Delay (d1): Due to the potentially long spin-lattice relaxation times (T1) of 29Si nuclei, a long relaxation delay (e.g., 30-60 seconds) is often necessary for quantitative measurements. The addition of a relaxation agent like chromium(III) acetylacetonate (Cr(acac)3) can shorten T1 values, but its potential to interfere with the reaction should be considered.

    • Number of Scans (ns): A large number of scans (e.g., 1024 or more) is typically required to obtain a good signal-to-noise ratio due to the low sensitivity of the 29Si nucleus.

    • Spectral Width (sw): A spectral width of approximately 200 ppm, centered around -50 ppm, is generally sufficient to cover the expected range of chemical shifts.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to an external standard, such as tetramethylsilane (TMS) at 0 ppm.

Mandatory Visualizations

ReactionPathway Phenylsilane_d3 This compound (PhSiD3) Silanetriol Phenylsilanetriol-d3 (PhSi(OD)3) Phenylsilane_d3->Silanetriol Hydrolysis Disiloxane Disiloxane Intermediate Silanetriol->Disiloxane Condensation Polysilsesquioxane Polysilsesquioxane ((PhSiO1.5)n) Disiloxane->Polysilsesquioxane Further Condensation

Caption: Reaction pathway of this compound.

NMRWorkflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition 29Si NMR Acquisition cluster_data_processing Data Processing & Analysis ReactionMixture Reaction Mixture Dissolution Dissolve in Deuterated Solvent ReactionMixture->Dissolution NMRTube Transfer to NMR Tube Dissolution->NMRTube Acquisition Acquire Data (long d1, many scans) NMRTube->Acquisition Processing Fourier Transform, Phasing, Baseline Correction Acquisition->Processing Analysis Chemical Shift Analysis & Product Identification Processing->Analysis

Caption: Experimental workflow for 29Si NMR analysis.

Conclusion

References

Mass Spectrometry Techniques for Analyzing Phenylsilane-d3 Labeled Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of mass spectrometry techniques for the analysis of molecules labeled with Phenylsilane-d3. This deuterated labeling reagent offers a precise method for quantitative analysis by introducing a known mass shift. This guide details experimental protocols, presents quantitative data in comparative tables, and visualizes workflows for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction to this compound Labeling

This compound is a chemical labeling reagent used in mass spectrometry-based quantitative analysis. By introducing three deuterium atoms, it creates a predictable mass shift of +3 Da in the labeled molecule compared to its unlabeled counterpart. This allows for the accurate quantification of analytes in complex mixtures by comparing the signal intensities of the light (unlabeled) and heavy (labeled) isotopic forms. Deuterium-labeled compounds are widely used as internal standards in quantitative mass spectrometry for their ability to mimic the behavior of the analyte during sample preparation and analysis.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For molecules that are not directly amenable to GC analysis, a derivatization step is often employed to increase their volatility. This compound can be used to derivatize compounds with active hydrogens, such as hydroxyl or amine groups, making them suitable for GC-MS analysis.

Experimental Protocol for GC-MS Analysis of this compound Labeled Metabolites

This protocol is adapted from a standard method for the trimethylsilyl (TMS) derivatization of metabolites for GC-MS analysis.[2][3]

  • Sample Preparation:

    • To 100 µL of a biological extract (e.g., urine, plasma), add a known amount of an internal standard.[4]

    • Lyophilize the sample to complete dryness.

  • Derivatization:

    • Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried sample to protect carbonyl groups.

    • Incubate at 30°C for 90 minutes with shaking.

    • Add 80 µL of this compound.

    • Incubate at 37°C for 30 minutes.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the derivatized sample in splitless mode.

    • Inlet Temperature: 250°C.

    • GC Column: A non-polar column, such as a 5%-phenyl methyl poly siloxane capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating a wide range of derivatized metabolites.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature of 70°C, hold for 1 minute.

      • Ramp to 330°C at a rate of 6°C/min.

      • Hold at 330°C for 10 minutes.

    • Mass Spectrometer:

      • Ionization: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Full scan mode (e.g., m/z 50-600) for qualitative analysis and identification of fragmentation patterns. For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for higher sensitivity and specificity.

Fragmentation of Phenyl-Containing Compounds in GC-MS

Under electron ionization, compounds containing a phenyl group exhibit characteristic fragmentation patterns. The phenyl cation (m/z 77) is a common fragment. Loss of acetylene (C2H2) from the phenyl cation can lead to a fragment at m/z 51.[5][6] The fragmentation of the derivatized analyte will be a combination of cleavages related to the core molecule and the this compound tag.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Sample Biological Sample InternalStd Add Internal Standard Sample->InternalStd Lyophilize Lyophilize InternalStd->Lyophilize Methoximation Methoximation Lyophilize->Methoximation Phenylsilane Add this compound Methoximation->Phenylsilane GCMS GC-MS Injection Phenylsilane->GCMS Separation Chromatographic Separation GCMS->Separation Detection Mass Detection Separation->Detection Data Data Analysis Detection->Data

GC-MS workflow for this compound labeled metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is the gold standard for the analysis of a wide range of molecules, including peptides and non-volatile metabolites, in complex biological matrices. This compound can be used to label molecules to enable their quantification by LC-MS/MS.

Experimental Protocol for LC-MS/MS Analysis of this compound Labeled Peptides

This protocol is a generalized workflow for the analysis of peptides and can be adapted for this compound labeled peptides.

  • Protein Digestion and Labeling:

    • Denature, reduce, and alkylate proteins from a biological sample.

    • Digest the proteins into peptides using an enzyme such as trypsin. Trypsin cleaves C-terminal to lysine and arginine residues.[7]

    • Label the resulting peptides with this compound. This would typically target primary amines (N-terminus and lysine side chains).

  • Sample Clean-up:

    • Use solid-phase extraction (SPE) to remove salts and other contaminants that can interfere with LC-MS/MS analysis. A mixed-mode sorbent can be effective for a diversity of peptides.[8]

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: A C18 reversed-phase column is commonly used for peptide separations.

      • Mobile Phases:

        • A: 0.1% formic acid in water.

        • B: 0.1% formic acid in acetonitrile.

      • Gradient: A linear gradient from low to high percentage of mobile phase B is used to elute the peptides.

    • Mass Spectrometry:

      • Ionization: Electrospray Ionization (ESI) in positive ion mode.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM) is typically used for targeted quantification of specific peptides. This involves selecting a precursor ion (the labeled peptide) and monitoring specific fragment ions.

Fragmentation of Labeled Peptides in LC-MS/MS

In tandem mass spectrometry, peptides fragment in a predictable manner, primarily at the peptide bonds, producing b- and y-ions. The presence of the this compound label on the N-terminus or a lysine residue will result in a mass shift in the precursor ion and in the b-ions containing the label.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis ProteinExtract Protein Extraction Digestion Enzymatic Digestion ProteinExtract->Digestion Labeling This compound Labeling Digestion->Labeling Cleanup SPE Cleanup Labeling->Cleanup LCMS LC-MS/MS Injection Cleanup->LCMS Separation Chromatographic Separation LCMS->Separation Detection Tandem MS Detection Separation->Detection Data Data Analysis Detection->Data

LC-MS/MS workflow for this compound labeled peptides.

Comparison of Mass Spectrometry Techniques

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Analytes Volatile and thermally stable compounds (derivatization may be required)Wide range of non-volatile and thermally labile compounds (peptides, metabolites)
Sample Throughput Generally higherCan be lower depending on chromatographic run time
Sensitivity High, especially in SIM or MRM modeVery high, particularly with targeted MRM analysis
Selectivity Good, based on retention time and mass spectrumExcellent, based on retention time, precursor mass, and fragment masses
Complexity of Sample Prep Can be multi-step due to derivatizationCan be multi-step including digestion and cleanup
Cost Generally lower instrumentation costGenerally higher instrumentation cost

Comparison of Isotopic Labeling Reagents

This compound is one of many isotopic labeling reagents available for quantitative mass spectrometry. The choice of reagent depends on the analyte, the functional groups available for labeling, and the desired mass shift.

Labeling Reagent TypePrincipleAdvantagesDisadvantages
Deuterium Labeling (e.g., this compound) Introduction of deuterium atoms.[9]Relatively inexpensive, versatile for labeling various functional groups.Potential for chromatographic isotope effects (deuterated compounds may elute slightly earlier).[9]
¹³C or ¹⁵N Labeling Incorporation of heavy carbon or nitrogen isotopes.Minimal chromatographic isotope effect, mimics the native molecule closely.Can be more expensive to synthesize the labeled reagent.
Isobaric Tags (e.g., TMT, iTRAQ) Reagents with the same total mass but produce different reporter ions upon fragmentation.Allows for multiplexing of several samples in a single run.More complex data analysis, can suffer from ratio compression.

Conclusion

The analysis of this compound labeled compounds by mass spectrometry is a robust and versatile approach for quantitative studies. GC-MS is well-suited for the analysis of smaller, volatile molecules after derivatization, offering high throughput and sensitivity. LC-MS/MS is the preferred method for larger, non-volatile biomolecules like peptides, providing excellent selectivity and sensitivity. The choice between these techniques will ultimately depend on the specific analytes of interest and the research question being addressed. While direct comparative data for this compound against other labeling reagents is not extensively published, the principles of isotopic labeling suggest it is a cost-effective and reliable option for a wide range of quantitative applications.

References

Cross-referencing experimental results with Phenylsilane-d3 literature data

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to Cross-Referencing Experimental Results with Phenylsilane-d3 Literature Data

For researchers, scientists, and professionals in drug development, meticulous cross-referencing of experimental data with established literature values is a cornerstone of quality control and research integrity. This guide provides a framework for comparing the experimental results of this compound with known data, ensuring the identity and purity of the compound.

Comparison of Spectroscopic Data

The following tables summarize the expected literature values for the spectroscopic analysis of Phenylsilane and the anticipated results for its deuterated analog, this compound. These tables serve as a benchmark for experimental verification.

Table 1: 1H NMR Spectroscopic Data

ParameterPhenylsilane (Literature Value)This compound (Expected Experimental Value)
Chemical Shift (δ) Phenyl Protons: 7.2-7.6 ppm (multiplet)Phenyl Protons: 7.2-7.6 ppm (multiplet)
Si-H Protons: ~4.2 ppm (singlet)Si-D: Signal not observed in 1H NMR
Integration Phenyl:Si-H ratio of 5:3Phenyl protons integrate to 5
Coupling Constants 1J(29Si-1H) ~200 HzNot applicable

Table 2: 13C NMR Spectroscopic Data

ParameterPhenylsilane (Literature Value)This compound (Expected Experimental Value)
Chemical Shift (δ) C1 (ipso): ~131 ppmC1 (ipso): ~131 ppm
C2, C6 (ortho): ~135 ppmC2, C6 (ortho): ~135 ppm
C3, C5 (meta): ~128 ppmC3, C5 (meta): ~128 ppm
C4 (para): ~130 ppmC4 (para): ~130 ppm

Table 3: 29Si NMR Spectroscopic Data

ParameterPhenylsilane (Literature Value)This compound (Expected Experimental Value)
Chemical Shift (δ) ~ -60 ppm~ -60 ppm (may show a triplet due to coupling with Deuterium)
Multiplicity Quartet (due to coupling with 3 protons)Singlet (proton-decoupled) or triplet (deuterium-coupled)

Table 4: FT-IR Spectroscopic Data

Vibrational ModePhenylsilane (Literature Value, cm-1)This compound (Expected Experimental Value, cm-1)
Si-H Stretch ~2140Absent
Si-D Stretch Absent~1550 (predicted)
Aromatic C-H Stretch 3000-31003000-3100
Aromatic C=C Stretch 1400-16001400-1600
Si-Ph Stretch ~1115~1115
Si-H Bend ~910Absent
Si-D Bend Absent~680 (predicted)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to ensure accurate and reproducible results.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 10-20 mg of the this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, C6D6) in a standard 5 mm NMR tube.

  • 1H NMR: Acquire the spectrum using a 400 MHz or higher field spectrometer. Standard acquisition parameters should be used. The absence of a signal around 4.2 ppm is indicative of successful deuteration.

  • 13C NMR: Acquire a proton-decoupled 13C NMR spectrum. The chemical shifts of the aromatic carbons should be consistent with the literature values for Phenylsilane.

  • 29Si NMR: Acquire a proton-decoupled 29Si NMR spectrum. A single resonance around -60 ppm is expected. To confirm the presence of Si-D bonds, a deuterium-coupled spectrum can be acquired, which should show a triplet for the silicon signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For liquid samples, a small drop can be placed between two KBr or NaCl plates to form a thin film. For solid samples, a KBr pellet can be prepared.

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm-1. The key diagnostic peaks to confirm deuteration are the absence of the Si-H stretching vibration around 2140 cm-1 and the presence of the Si-D stretching vibration around 1550 cm-1.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the characterization and verification of a this compound sample against literature data.

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison cluster_verification Verification synthesis Synthesize or Procure This compound nmr NMR Spectroscopy (1H, 13C, 29Si) synthesis->nmr Analyze Sample ftir FT-IR Spectroscopy synthesis->ftir Analyze Sample comparison Cross-Reference Experimental vs. Literature nmr->comparison ftir->comparison literature Literature Data (Phenylsilane & this compound) literature->comparison verification Identity & Purity Confirmed? comparison->verification pass Pass verification->pass Yes fail Fail verification->fail No

Experimental workflow for this compound characterization.

This comprehensive approach ensures that the identity and purity of this compound are rigorously verified, providing confidence in its use for research and development applications.

A Comparative Guide to Deuterium NMR Spectroscopy of Phenylsilane-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Deuterium Nuclear Magnetic Resonance (²H NMR) spectroscopy of Phenylsilane-d3 against a viable alternative, Triethoxysilane-d. This document is intended to assist researchers in selecting the appropriate deuterated silane for their specific applications, with a focus on experimental data and practical considerations.

Introduction to Deuterium NMR of Organosilanes

Deuterium (²H) NMR spectroscopy is a powerful analytical technique for characterizing deuterated compounds.[1] In the context of organosilanes, ²H NMR can provide valuable information about the chemical environment of the silicon-deuterium (Si-D) bond, molecular dynamics, and the success of deuteration reactions. This compound, with its three deuterium atoms directly attached to silicon, and other deuterated silanes are increasingly utilized in various fields, including as reducing agents in organic synthesis and as probes for reaction mechanisms.

Performance Comparison: this compound vs. Triethoxysilane-d

The selection of a deuterated silane for a particular application often depends on its specific NMR properties, reactivity, and solubility. Below is a comparison of the key ²H NMR parameters for this compound and Triethoxysilane-d.

ParameterThis compoundTriethoxysilane-dReference
²H Chemical Shift (δ) ~4.29 ppmNot explicitly found, but expected to be similar to the ¹H shift.[2]
¹H Chemical Shift (δ) of Si-H 4.29 ppm (for the residual Si-H)4.29 ppm[2]
¹³C Chemical Shift (δ) of Phenyl Group Not applicableNot applicable
Molecular Weight 111.23 g/mol 165.29 g/mol
Key Applications Reducing agent, mechanistic studiesReducing agent, precursor for silica materials

Note: The exact ²H chemical shift for Triethoxysilane-d was not found in the searched literature, but it is expected to be very close to its ¹H chemical shift. The provided ¹H NMR data for Triethoxysilane-d shows a signal at 4.29 ppm for the Si-H proton.[2]

Experimental Protocols

Acquiring high-quality ²H NMR spectra requires specific experimental considerations that differ from standard ¹H NMR.

Sample Preparation
  • Solvent: It is crucial to use a non-deuterated solvent (e.g., benzene, chloroform) to avoid a large solvent signal that can overwhelm the signal of the analyte.[3]

  • Concentration: A typical concentration for small molecule ²H NMR is in the range of 10-50 mg/mL.

  • NMR Tube: Use standard 5 mm NMR tubes of good quality.

NMR Spectrometer Setup and Acquisition
  • Locking: ²H NMR experiments are typically run unlocked because the deuterium lock signal from a deuterated solvent is absent. Shimming is performed on the proton signal of the non-deuterated solvent.

  • Pulse Sequence: A standard single-pulse experiment is usually sufficient for acquiring a ²H NMR spectrum.

  • Referencing: The chemical shift can be referenced to the natural abundance deuterium signal of the non-deuterated solvent or to an external standard.[4]

  • Acquisition Parameters:

    • Spectral Width: A spectral width of around 15-20 ppm is generally adequate.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A delay of 1-5 times the longest T1 relaxation time is recommended for quantitative measurements.

    • Number of Scans: This will depend on the sample concentration and the desired signal-to-noise ratio.

Experimental Workflow

The following diagram illustrates the typical workflow for acquiring a ²H NMR spectrum of a deuterated silane.

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_processing Data Processing dissolve Dissolve this compound in non-deuterated solvent transfer Transfer to NMR tube dissolve->transfer insert Insert sample into spectrometer transfer->insert shim Shim on proton signal insert->shim setup Set up 2H acquisition parameters shim->setup acquire Acquire 2H NMR data setup->acquire process Fourier Transform and Phase Correction acquire->process reference Reference Spectrum process->reference analyze Analyze Spectrum (Chemical Shift, etc.) reference->analyze logical_relationship cluster_input Input cluster_process Process cluster_output Output & Analysis sample This compound Sample nmr_acq 2H NMR Acquisition sample->nmr_acq solvent Non-deuterated Solvent solvent->nmr_acq fid Free Induction Decay (FID) nmr_acq->fid spectrum 2H NMR Spectrum fid->spectrum parameters Spectral Parameters (δ, J, T1, T2) spectrum->parameters

References

Safety Operating Guide

Proper Disposal Procedures for Phenylsilane-d3: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of Phenylsilane-d3, a deuterated organosilane compound. Researchers, scientists, and professionals in drug development who handle this substance must adhere to strict disposal protocols due to its hazardous properties. This compound is a flammable and water-reactive compound, necessitating careful management to mitigate risks of fire, explosion, and exposure.

The primary and most critical step in the disposal of this compound is to engage a licensed and qualified hazardous waste disposal company. This ensures that the waste is handled, transported, and disposed of in compliance with all local, state, and federal regulations. Never attempt to dispose of this compound through standard laboratory drains or as regular solid waste.

For situations requiring the in-lab neutralization of small residual amounts of this compound (e.g., decontaminating glassware), a carefully controlled quenching procedure is necessary. This should only be performed by trained personnel in a properly functioning chemical fume hood with appropriate personal protective equipment.

Key Safety and Chemical Data

A summary of the essential quantitative data for this compound and its non-deuterated analog, Phenylsilane, is provided below for easy reference and comparison.

PropertyThis compoundPhenylsilane
CAS Number 18164-03-9[1]694-53-1[2]
Molecular Formula C₆H₅D₃Si[1]C₆H₈Si[2]
Molecular Weight 111.23 g/mol [1][3]108.21 g/mol [2]
Boiling Point 119.3 ± 9.0 °C at 760 mmHg (Predicted)[4]120 °C (lit.)[2][5]
Density ~0.93 g/cm³ (Estimated)[3]0.877 g/mL at 25 °C (lit.)[2]
Flash Point 7.2 ± 0.0 °C (Predicted)[4]8 °C[6]
Hazards Flammable, Water-ReactiveFlammable, Water-Reactive, Irritant

Experimental Protocol: In-Lab Quenching of Residual this compound

This procedure is intended only for the neutralization of small quantities of residual this compound in laboratory glassware and equipment. Bulk disposal must be handled by a professional hazardous waste management service.

Objective: To safely deactivate residual this compound through a controlled reaction with a proton source, rendering it non-hazardous for final cleaning.

Materials:

  • Glassware or equipment contaminated with residual this compound

  • Anhydrous isopropanol

  • Deionized water

  • 1 M Sodium Hydroxide (NaOH) solution

  • An inert solvent (e.g., heptane or toluene)

  • Stir bar

  • Appropriate reaction vessel (e.g., round-bottom flask)

  • Dropping funnel

  • Inert gas supply (e.g., nitrogen or argon)

  • Ice bath

Personal Protective Equipment (PPE):

  • Flame-retardant lab coat

  • Chemical splash goggles and a face shield

  • Appropriate chemical-resistant gloves (e.g., nitrile)

  • Closed-toe shoes

Procedure:

  • Preparation:

    • Conduct the entire procedure in a certified chemical fume hood.

    • Ensure a Class D fire extinguisher (for combustible metals) or a dry powder (ABC) fire extinguisher is readily accessible.

    • Set up the reaction vessel with a stir bar and a dropping funnel under an inert atmosphere (nitrogen or argon).

    • Place the reaction vessel in an ice bath to control the reaction temperature.

  • Inerting and Dilution:

    • Add an inert solvent (e.g., heptane or toluene) to the contaminated glassware to dilute the residual this compound. Swirl gently to mix.

    • Transfer the diluted residue to the reaction vessel.

  • Initial Quenching with Isopropanol:

    • Slowly add anhydrous isopropanol to the stirred solution in the reaction vessel via the dropping funnel. The reaction of phenylsilane with isopropanol is less vigorous than with water.[7]

    • Observe for any signs of reaction, such as gas evolution (hydrogen). Add the isopropanol dropwise to maintain a controlled reaction rate.

  • Hydrolysis with Aqueous Base:

    • Once the initial reaction with isopropanol has subsided, slowly add a 1 M NaOH solution dropwise. The basic conditions will facilitate the hydrolysis of any remaining silane. Slow addition is necessary due to the evolution of hydrogen gas during the quenching reaction.[8]

    • Continue stirring in the ice bath until gas evolution ceases completely.

  • Neutralization and Workup:

    • Once the reaction is complete, cautiously add deionized water to ensure all reactive species are quenched.

    • Neutralize the resulting solution with a suitable acid (e.g., dilute hydrochloric acid) to a pH of approximately 7.

    • The final aqueous solution can then be disposed of as hazardous waste through your institution's chemical waste program.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_assessment Initial Assessment cluster_bulk Bulk Disposal cluster_residual Residual Decontamination start This compound Waste Generated decision_quantity Bulk Waste or Residual Contamination? start->decision_quantity package_waste Package in a designated, labeled, and sealed container. decision_quantity->package_waste Bulk ppe Don appropriate PPE (flame-retardant lab coat, goggles, face shield, gloves). decision_quantity->ppe Residual store_waste Store in a designated hazardous waste accumulation area. package_waste->store_waste contact_disposal Contact Licensed Hazardous Waste Disposal Company. store_waste->contact_disposal disposal_pickup Arrange for pickup and off-site disposal. contact_disposal->disposal_pickup end_point Proper and Compliant Disposal disposal_pickup->end_point fume_hood Work in a certified chemical fume hood. ppe->fume_hood quench Perform controlled quenching procedure (see protocol). fume_hood->quench neutralize Neutralize the final solution. quench->neutralize collect_waste Collect neutralized waste for hazardous disposal. neutralize->collect_waste collect_waste->end_point

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, minimizing risks and maintaining a safe research environment. Always consult your institution's specific safety guidelines and hazardous waste management protocols.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.